Factor D inhibitor 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22ClFN6O3 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
1-[2-[(1R,3S,5R)-3-[[(1R)-1-(3-chloro-2-fluorophenyl)ethyl]carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]pyrazolo[5,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClFN6O3/c1-11(13-3-2-4-15(24)20(13)25)28-23(34)17-8-12-7-16(12)31(17)19(32)10-30-18-9-27-6-5-14(18)21(29-30)22(26)33/h2-6,9,11-12,16-17H,7-8,10H2,1H3,(H2,26,33)(H,28,34)/t11-,12-,16-,17+/m1/s1 |
InChI Key |
YAALCKJNOOFODD-SKNMWMDOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)F)NC(=O)[C@@H]2C[C@H]3C[C@H]3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)NC(=O)C2CC3CC3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Factor D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The alternative pathway (AP) of the complement system is a critical component of innate immunity, providing a rapid and potent defense against invading pathogens. However, its dysregulation can lead to a cascade of inflammatory and cell-damaging events, implicating it in the pathophysiology of numerous diseases. At the heart of the AP's amplification loop lies Factor D, a serine protease with a singular and indispensable function: the cleavage of Factor B. This pivotal role makes Factor D a highly attractive therapeutic target for a range of complement-mediated disorders. This technical guide provides a comprehensive overview of the mechanism of action of Factor D inhibitors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental processes.
The Core Mechanism: Interruption of the Alternative Pathway Amplification Loop
The alternative complement pathway operates through a powerful amplification loop that, once initiated, can rapidly escalate the complement response. The central event in this loop is the formation of the AP C3 convertase, C3bBb. This enzyme complex is responsible for cleaving vast quantities of C3 into its active fragments, C3a and C3b, the latter of which can then form more C3 convertase, thus amplifying the signal.
The formation of C3bBb is absolutely dependent on the enzymatic activity of Factor D.[1] Factor D is a serine protease that circulates in the blood in an active form.[1] Its sole known substrate is Factor B when it is bound to C3b (or its hydrolyzed form, C3(H₂O)). Upon binding to C3b, Factor B undergoes a conformational change that exposes a cleavage site for Factor D.[2] Factor D then cleaves Factor B into two fragments: Ba and Bb. While Ba is released, the larger Bb fragment remains associated with C3b, forming the catalytically active C3 convertase (C3bBb).[2]
Factor D inhibitors are designed to directly interfere with this critical step. By binding to Factor D, these small molecules or biologics prevent it from cleaving Factor B.[3] This inhibition effectively halts the formation of the AP C3 convertase, thereby breaking the amplification loop and preventing the downstream consequences of AP activation, including the generation of anaphylatoxins (C3a and C5a), opsonization (by C3b), and the formation of the membrane attack complex (MAC).[4] Because Factor D has the lowest concentration of any complement protein in the blood, it is the rate-limiting enzyme in the AP activation sequence, making its inhibition a particularly effective strategy.[1]
Signaling Pathway of the Alternative Complement Pathway and Point of Factor D Inhibition
Caption: The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3b. Factor D is essential for cleaving Factor B within the C3bB proconvertase to form the active C3 convertase (C3bBb), which drives the amplification loop. Factor D inhibitors block this cleavage step, halting the cascade.
Quantitative Data on Factor D Inhibitors
The potency and efficacy of Factor D inhibitors can be quantified through various in vitro and in vivo assays. Key parameters include the dissociation constant (Kd), which measures binding affinity to Factor D, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%.
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |
| Danicopan (ACH-4471) | Human Factor D | Surface Plasmon Resonance | 0.54 | - | [5][6][7][8] |
| Human Factor D | Proteolytic Assay (C3bB cleavage) | - | 15 | [5][8] | |
| Human PNH Erythrocytes | Hemolytic Assay (Ham test) | - | 4.0 - 27 | [8] | |
| ACH-3856 | Human Factor D | Surface Plasmon Resonance | 0.36 | - | [8] |
| Human Factor D | Proteolytic Assay (C3bB cleavage) | - | 5.8 | [8] | |
| Human PNH Erythrocytes | Hemolytic Assay (Ham test) | - | 2.9 - 16 | [8] | |
| BCX9930 * | Human Factor D | Esterolytic Assay | - | 14.3 | [9] |
| Human Factor D | Proteolytic Assay (Factor B cleavage) | - | 28.1 | [9] | |
| Rabbit Erythrocytes | Hemolytic Assay | - | 29.5 | [9] | |
| Human PNH Erythrocytes | Hemolytic Assay (Ham test) | - | 35.4 | [9] | |
| Human PNH Erythrocytes | C3 Fragment Deposition | - | 39.3 | [9] | |
| Vemircopan (ACH-5228/ALXN2050) | Human Factor D | Not specified | Not specified | Not specified | [4][10] |
*Development of BCX9930 was discontinued.[11]
Key Experimental Protocols
The evaluation of Factor D inhibitors relies on a suite of specialized assays to determine their binding affinity, inhibitory activity, and functional effects on complement-mediated cell lysis and opsonization.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and recorded in a sensorgram. From this data, the association (ka) and dissociation (kd) rate constants can be calculated, and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
Methodology:
-
Ligand Immobilization:
-
Recombinant human Factor D is immobilized on a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Factor D, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared in the same way but without the injection of Factor D to serve as a negative control.
-
-
Analyte Interaction:
-
The Factor D inhibitor is serially diluted in a running buffer (e.g., HBS-EP+).
-
Each concentration of the inhibitor is injected over the Factor D and reference flow cells at a constant flow rate.
-
The association of the inhibitor to Factor D is monitored in real-time.
-
This is followed by an injection of running buffer to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The ka, kd, and Kd values are determined from the fitted curves.
-
Alternative Pathway (AP) Hemolytic Assay
Principle: This assay measures the ability of the alternative complement pathway in normal human serum (NHS) to lyse rabbit erythrocytes, which are potent activators of the AP. The inhibitory effect of a Factor D inhibitor is quantified by its ability to prevent this hemolysis in a dose-dependent manner.
Methodology:
-
Reagent Preparation:
-
Rabbit erythrocytes are washed and resuspended in a gelatin veronal buffer containing magnesium and EGTA (GVB/Mg-EGTA) to chelate calcium and block the classical pathway.
-
Normal human serum (NHS) is used as the source of complement.
-
The Factor D inhibitor is serially diluted in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, the serially diluted inhibitor is incubated with NHS for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
The rabbit erythrocyte suspension is then added to each well.
-
The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
Control wells include erythrocytes with buffer only (0% lysis) and erythrocytes with water (100% lysis).
-
-
Data Analysis:
-
The plate is centrifuged to pellet intact erythrocytes.
-
The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate.
-
The absorbance of the supernatant is measured at 412-415 nm.
-
The percentage of hemolysis is calculated for each inhibitor concentration relative to the 0% and 100% lysis controls.
-
The IC50 value is determined by plotting the percentage of hemolysis against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
C3 Fragment Deposition Assay by Flow Cytometry
Principle: This assay measures the deposition of C3 fragments (C3b/iC3b) on the surface of target cells, such as PNH erythrocytes, as a marker of AP activation and opsonization. A Factor D inhibitor's efficacy is determined by its ability to reduce C3 deposition.
Methodology:
-
Cell and Serum Preparation:
-
Erythrocytes from a PNH patient are washed and resuspended in an appropriate buffer.
-
Normal human serum, often C5-depleted to prevent cell lysis, is used as the complement source.
-
The Factor D inhibitor is serially diluted.
-
-
Assay Procedure:
-
The PNH erythrocytes are incubated with the serially diluted inhibitor and the C5-depleted serum.
-
The reaction is incubated at 37°C to allow for complement activation and C3 deposition.
-
The reaction is stopped by washing the cells with cold buffer containing EDTA.
-
-
Staining and Flow Cytometry:
-
The cells are stained with a fluorescently-labeled antibody specific for C3 fragments (e.g., anti-C3c or anti-C3d).
-
To distinguish PNH cells from normal erythrocytes, a second fluorescently-labeled antibody against a GPI-anchored protein (e.g., CD59) is used.
-
The cells are analyzed on a flow cytometer.
-
-
Data Analysis:
-
The PNH erythrocyte population is identified by the absence of CD59 staining.
-
The mean fluorescence intensity (MFI) of the anti-C3 antibody staining on the PNH cells is quantified for each inhibitor concentration.
-
The percentage of inhibition of C3 deposition is calculated relative to a no-inhibitor control.
-
The IC50 value is determined from the dose-response curve.
-
Experimental Workflow for Evaluating a Novel Factor D Inhibitor
Caption: A typical workflow for the development of a novel Factor D inhibitor, from initial in vitro characterization of binding and activity to preclinical and clinical evaluation.
Conclusion
Factor D inhibitors represent a promising therapeutic strategy for a growing number of complement-mediated diseases. Their mechanism of action, centered on the targeted inhibition of the rate-limiting enzyme of the alternative pathway, offers a potent and specific means of controlling dysregulated complement activation. The continued development of novel Factor D inhibitors, supported by robust in vitro and in vivo characterization, holds the potential to deliver orally bioavailable and effective treatments for patients with significant unmet medical needs. This guide provides a foundational understanding of the core principles and methodologies essential for researchers and drug development professionals working in this exciting field.
References
- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vemircopan | C29H28BrN7O3 | CID 126642840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Danicopan | Complement System | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 8. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BioCryst Discontinues Development of BCX9930 and Shifts Focus to Potential Once-daily, Oral Factor D Inhibitor, BCX10013 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
Biochemical Properties of Factor D Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of Factor D inhibitor 6, a potent and selective small-molecule inhibitor of complement Factor D. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development in the field of complement-mediated diseases.
Executive Summary
Factor D is a serine protease that plays a pivotal role in the activation and amplification of the alternative pathway (AP) of the complement system. Dysregulation of the AP is implicated in a variety of diseases, making Factor D a compelling therapeutic target. This compound is a potent, highly selective, and orally active inhibitor that demonstrates significant promise in modulating AP activity. This guide consolidates the available biochemical data for this compound, offering a valuable resource for researchers in immunology, drug discovery, and related fields.
Quantitative Biochemical Data
The biochemical activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Factor D) | 30 nM | Enzymatic Assay | [1][2][3][4] |
| Kd (Factor D) | 6 nM | Binding Assay | [1][2][3][4] |
| IC50 (AP Hemolysis) | 6 nM | AP-mediated hemolysis in 10% human serum | [5][6] |
| IC50 (MAC Formation) | 0.14 µM | AP-induced MAC formation in 50% human whole blood | [5][6] |
| IC50 (Murine Factor D) | 0.86 µM | Enzymatic Assay | [5][6] |
Table 1: In Vitro Potency and Activity of this compound
This compound exhibits high selectivity for Factor D. It is reported to be inactive against Factor B, as well as the classical and lectin pathways of the complement system. Furthermore, it shows no significant activity against a broad panel of other receptors, ion channels, kinases, and proteases, highlighting its specific mechanism of action[3][4][5].
Core Signaling Pathway: The Alternative Complement Pathway
This compound targets a critical juncture in the alternative complement pathway. The following diagram illustrates the signaling cascade and the point of inhibition.
Caption: Alternative Complement Pathway and Inhibition by this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
Factor D Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Factor D.
Experimental Workflow Diagram:
Caption: Workflow for the Factor D Enzymatic Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified human Factor D in an appropriate assay buffer (e.g., Veronal buffered saline with MgCl2 and CaCl2).
-
Prepare a stock solution of a synthetic thioester substrate (e.g., Z-Lys-SBzl) in a suitable solvent.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer containing a constant final concentration of DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add purified Factor D to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the thioester substrate and DTNB to each well.
-
Immediately begin kinetic measurement of the absorbance at 412 nm using a microplate reader. The cleavage of the thioester substrate by Factor D releases a product that reacts with DTNB to produce a yellow-colored compound, which is detected spectrophotometrically.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Alternative Pathway (AP) Hemolysis Assay
This cell-based assay measures the ability of an inhibitor to block the lysis of red blood cells (RBCs) mediated by the alternative complement pathway.
Methodology:
-
Reagent Preparation:
-
Prepare a suspension of rabbit red blood cells (rRBCs) in a suitable buffer (e.g., Gelatin Veronal Buffer with Mg-EGTA to chelate Ca2+ and inhibit the classical and lectin pathways).
-
Prepare serial dilutions of this compound in the same buffer.
-
Use normal human serum (NHS) as the source of complement proteins.
-
-
Assay Procedure:
-
In a 96-well V-bottom plate, add the serially diluted this compound or vehicle control.
-
Add NHS to each well to a final concentration of 10%.
-
Add the rRBC suspension to each well.
-
Include controls for 0% hemolysis (rRBCs in buffer only) and 100% hemolysis (rRBCs in water).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Pellet the remaining intact rRBCs by centrifugation.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 414 nm, which corresponds to the amount of hemoglobin released from lysed cells.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% hemolysis controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
C3 Deposition Assay
This assay quantifies the deposition of complement component 3 (C3) fragments on the surface of cells, which is a key step in AP activation and opsonization.
Methodology:
-
Cell and Reagent Preparation:
-
Prepare a suspension of target cells (e.g., PNH-like red blood cells or zymosan particles) in an appropriate buffer.
-
Prepare serial dilutions of this compound.
-
Use normal human serum (NHS) as the complement source.
-
Prepare a fluorescently labeled anti-human C3 antibody (e.g., FITC-conjugated anti-C3).
-
-
Assay Procedure:
-
Pre-incubate NHS with the serially diluted this compound or vehicle control.
-
Add the target cell suspension to the serum-inhibitor mixture.
-
Incubate at 37°C to allow for complement activation and C3 deposition.
-
Wash the cells to remove unbound serum proteins.
-
Incubate the cells with the fluorescently labeled anti-C3 antibody.
-
Wash the cells again to remove unbound antibody.
-
-
Data Analysis:
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the amount of C3 deposited on the cell surface.
-
Normalize the MFI values to the vehicle control (maximum C3 deposition) and a negative control (heat-inactivated serum).
-
Determine the IC50 value by plotting the MFI against the inhibitor concentration and fitting the data to a dose-response curve.
-
Structural Insights and Mechanism of Action
This compound is a reversible, non-covalent inhibitor that binds to the active site of Factor D. Structural studies indicate that the inhibitor occupies the S1-S1' and S2' pockets of the enzyme's active site cleft. This binding prevents the substrate, Factor B (in complex with C3b or C3(H2O)), from accessing the catalytic residues, thereby inhibiting the cleavage of Factor B and the subsequent formation of the AP C3 convertase.
Logical Relationship of Inhibition:
Caption: Mechanism of Action of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the alternative complement pathway. The data and methodologies presented in this technical guide provide a comprehensive resource for scientists and researchers working on the development of novel therapeutics for complement-mediated diseases. The detailed protocols and visualizations offer a foundation for further investigation and application of this and similar compounds in preclinical and clinical research.
References
- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020051538A1 - Morphic forms of complement factor d inhibitors - Google Patents [patents.google.com]
- 5. Novel Insights into Factor D Inhibition [mdpi.com]
- 6. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Factor D Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of small-molecule inhibitors of Complement Factor D, a serine protease that is a critical control point in the alternative complement pathway (AP). Dysregulation of the AP is implicated in a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration (AMD). As such, Factor D has emerged as a key therapeutic target for the development of novel immunomodulatory drugs.
This document summarizes the key structural determinants for potent and selective Factor D inhibition, with a focus on clinically relevant compounds. Quantitative SAR data is presented in tabular format to facilitate comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of the alternative complement pathway and a typical inhibitor evaluation workflow are included to aid in the understanding of the complex biological context and the drug discovery process.
The Alternative Complement Pathway and the Role of Factor D
The alternative complement pathway is a component of the innate immune system that provides a rapid and powerful defense against pathogens. Unlike the classical and lectin pathways, the AP is continuously active at a low level through a process called "tick-over," where C3 spontaneously hydrolyzes to C3(H₂O)[1][2]. This initiates a cascade that can be amplified on activating surfaces, such as microbes, leading to opsonization, inflammation, and cell lysis.
Factor D is a highly specific serine protease that is the rate-limiting enzyme in the AP[3][4]. Its sole known substrate is Factor B when it is bound to C3b (or C3(H₂O))[3][5]. The cleavage of Factor B by Factor D generates the C3 convertase (C3bBb), which then cleaves multiple C3 molecules, leading to an exponential amplification of the complement response[1][6]. By inhibiting Factor D, the formation of the AP C3 convertase is blocked, thereby preventing the amplification loop and the downstream inflammatory and lytic effects of complement activation[3][7].
Figure 1: The Alternative Complement Pathway and the site of Factor D inhibition.
Structure-Activity Relationship of Key Factor D Inhibitors
The development of potent and selective small-molecule inhibitors of Factor D has been a significant focus of pharmaceutical research. This section explores the SAR of key inhibitor series, highlighting the structural features that contribute to their activity.
The (S)-Proline Scaffold: The Novartis "Molecule 6" Series
A significant breakthrough in the development of reversible Factor D inhibitors was the discovery of a series of compounds based on an (S)-proline scaffold by Novartis.[8][9] "Molecule 6" from this series emerged as a highly potent and selective inhibitor.[4][8]
The SAR of this series revealed several key interactions with the Factor D active site:
-
S1 Pocket: The (S)-proline core, along with an adjacent aryl or heteroaryl group, effectively occupies the S1 specificity pocket of Factor D.
-
S1' and S2' Pockets: The eastern and western extensions from the proline scaffold are crucial for engaging the S1' and S2' pockets, contributing significantly to potency.
-
Hydrogen Bonding: Specific hydrogen bond interactions with the protein backbone are critical for high-affinity binding.
| Compound | Modification from Molecule 6 | Factor D IC50 (µM) | Hemolysis IC50 (µM) | Reference |
| Molecule 6 | - | 0.006 | 0.05 | [4] |
| Molecule 3A | Precursor molecule with weaker interactions | 14 | - | [8] |
| Molecule 8 | Merged fragment with S1-S1' binding core of Molecule 6 | 0.022 | - | [8] |
The Danicopan (ACH-4471) and Vemircopan Series
Danicopan (formerly ACH-4471) and the follow-on compound vemircopan, developed by Achillion Pharmaceuticals, represent another important class of oral Factor D inhibitors. Danicopan has demonstrated clinical efficacy in PNH.[10][11]
The SAR of this series builds upon the core structure of earlier inhibitors, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties.
| Compound | Factor D Binding Affinity (K D, µM) | Factor D Enzymatic IC50 (µM) | PNH Erythrocyte Hemolysis IC50 (µM) | Reference |
| Danicopan | 0.00054 | - | 0.0040 - 0.027 | [3] |
| ACH-3856 | 0.00036 | - | 0.0029 - 0.016 | [3] |
| Vemircopan | - | - | - | [4][11] |
(Note: Direct comparative IC50 values for vemircopan were not publicly available in the reviewed literature, but it is reported to have enhanced in vitro potency compared to danicopan)[11]
Experimental Protocols
The evaluation of Factor D inhibitors requires a suite of specialized biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the development of these compounds.
Factor D Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of Factor D on a synthetic substrate.
Materials:
-
Purified human Factor D (Complement Technology, Inc.)
-
Synthetic thioester substrate: N-α-Cbz-L-lysine thiobenzyl ester (Z-Lys-SBzl) (Sigma-Aldrich)
-
Colorimetric reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer: 50 mM Tris, 1.0 M NaCl, pH 7.5
-
Test compounds dissolved in DMSO
-
384-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a polypropylene microtiter plate, pre-incubate diluted compounds with Factor D (final concentration 80 nM) in assay buffer for 5 minutes at room temperature.
-
Transfer the Factor D/compound mixture to a new microtiter plate containing the Z-Lys-SBzl substrate (final concentration 100 µM) and DTNB (final concentration 100 µM) in assay buffer.
-
Immediately measure the absorbance at 405 nm at 30-second intervals for 30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter sigmoidal equation.[2]
Hemolysis Assay (PNH Patient Erythrocytes)
This assay assesses the ability of an inhibitor to prevent complement-mediated lysis of PNH patient red blood cells.
Materials:
-
Erythrocytes from PNH patients
-
Normal human serum (as a source of complement)
-
GVB0/MgEGTA buffer (gel veronal buffer without Ca++ and Mg++, supplemented with 10 mM MgEGTA, pH 7.3)
-
0.2 N HCl
-
5 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well U-bottom plates
Procedure:
-
Wash PNH erythrocytes three times in PBS and resuspend in GVB0/MgEGTA.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add normal human serum (20% final concentration) and the test compounds.
-
Acidify the serum-inhibitor mixture by adding 0.2 N HCl.
-
Add PNH erythrocytes to each well and incubate at 37°C for 1 hour.
-
Controls:
-
0% Lysis (Buffer): Erythrocytes in buffer alone.
-
0% APC-mediated Lysis (Serum + EDTA): Acidified serum with 5 mM EDTA.
-
100% Lysis (H₂O): Erythrocytes in water.
-
Maximum APC-mediated Lysis (Serum): Acidified serum with DMSO vehicle.
-
-
Centrifuge the plate and transfer the supernatants to a new plate.
-
Measure the absorbance of the supernatant at 405 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the controls.
-
IC50 values are determined from the dose-response curves.[2][3]
C3 Fragment Deposition Assay
This assay measures the ability of an inhibitor to prevent the deposition of C3 fragments on the surface of PNH erythrocytes, a marker of extravascular hemolysis.
Materials:
-
Erythrocytes from PNH patients
-
C5-depleted human serum
-
Test compounds
-
Anti-human C3c antibody (fluorescently labeled)
-
Anti-CD59 antibody (to identify the PNH cell population)
-
Flow cytometer
Procedure:
-
Treat PNH erythrocytes with acidified C5-depleted serum in the presence of various concentrations of the test inhibitor or an EDTA control.
-
After incubation, wash the cells to remove unbound complement components.
-
Stain the cells with a fluorescently labeled anti-human C3c antibody and an anti-CD59 antibody.
-
Analyze the cells by flow cytometry.
-
Gate on the CD59-negative (PNH) population and quantify the mean fluorescence intensity of the C3c staining.
-
A reduction in C3c staining indicates inhibition of C3 fragment deposition.[3]
Experimental and Logical Workflow
The discovery and development of a Factor D inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
Figure 2: A typical workflow for the discovery and preclinical development of a Factor D inhibitor.
Conclusion
The development of small-molecule inhibitors of Factor D represents a significant advancement in the treatment of complement-mediated diseases. The structure-activity relationships elucidated for compounds like the Novartis "Molecule 6" and danicopan have provided a clear roadmap for the design of potent, selective, and orally bioavailable drugs. The continued refinement of these scaffolds, guided by a deep understanding of their interaction with the Factor D active site and a robust suite of in vitro and in vivo assays, holds great promise for the development of next-generation therapies for patients with PNH, aHUS, and other debilitating conditions driven by the dysregulation of the alternative complement pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. haematologica.org [haematologica.org]
- 3. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danicopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 7. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 8. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 11. JCI - Detection of complement activation using monoclonal antibodies against C3d [jci.org]
Therapeutic Potential of Factor D Inhibitors in Paroxysmal Nocturnal Hemoglobinuria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Paroxysmal Nocturnal Hemoglobinuria and the Role of Complement
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired, life-threatening blood disorder characterized by the clonal expansion of hematopoietic stem cells with a somatic mutation in the PIGA gene. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement regulatory proteins CD55 and CD59.[1][2] The absence of these proteins renders PNH red blood cells highly susceptible to destruction by the complement system, a key component of the innate immune system.[3]
The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways.[1] While the classical and lectin pathways are typically initiated by antibodies or microbial sugars, respectively, the alternative pathway (AP) is constitutively active at a low level through a process known as "tick-over".[1] In PNH, the lack of CD55 and CD59 on erythrocytes leads to uncontrolled amplification of the AP, resulting in the formation of the membrane attack complex (MAC) and subsequent intravascular hemolysis (IVH).[2][3] This chronic hemolysis is the central cause of many of the clinical manifestations of PNH, including anemia, fatigue, thrombosis, and end-organ damage.[4]
Current standard-of-care treatments with C5 inhibitors, such as eculizumab and ravulizumab, effectively block the terminal complement pathway, preventing MAC formation and controlling IVH.[5] However, a significant proportion of patients on C5 inhibitors continue to experience anemia due to C3-mediated extravascular hemolysis (EVH).[3][5] This has driven the development of proximal complement inhibitors that target components of the cascade upstream of C5. Factor D is a critical serine protease in the alternative pathway, making it an attractive therapeutic target for more comprehensive complement inhibition in PNH.[6] This technical guide will delve into the therapeutic potential of Factor D inhibitors, with a focus on the clinical data for danicopan (ACH-4471), a first-in-class oral Factor D inhibitor.
Mechanism of Action: Targeting the Alternative Pathway with Factor D Inhibition
The alternative pathway of the complement system is a crucial amplification loop for all complement-activating pathways. Its dysregulation is a key driver of the pathophysiology of PNH. Factor D is the rate-limiting enzyme in the activation of the alternative pathway.[6]
The activation of the alternative pathway begins with the spontaneous hydrolysis of C3 to C3(H₂O). C3(H₂O) binds to Factor B, which is then cleaved by Factor D to form the fluid-phase C3 convertase, C3(H₂O)Bb. This initial convertase cleaves more C3 into C3a and C3b. C3b can then covalently attach to cell surfaces. Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. This C3 convertase is a potent amplification step, leading to the deposition of large numbers of C3b molecules on the cell surface and the subsequent formation of the C5 convertase (C3bBbC3b), which initiates the terminal pathway leading to MAC formation and cell lysis.
Factor D inhibitors, such as danicopan, are small molecules that bind to Factor D and block its enzymatic activity.[6] By inhibiting Factor D, these compounds prevent the cleavage of Factor B, thereby blocking the formation of both the initial fluid-phase and the surface-bound C3 convertases of the alternative pathway.[1] This inhibition effectively shuts down the AP amplification loop, preventing the opsonization of PNH red blood cells with C3 fragments and the downstream formation of the MAC.[3] This dual mechanism of action has the potential to control both intravascular and extravascular hemolysis in PNH.[7]
Caption: Mechanism of action of a Factor D inhibitor in the alternative complement pathway.
Therapeutic Efficacy of Danicopan (Factor D Inhibitor) in PNH
The clinical efficacy of danicopan has been evaluated in Phase 2 and Phase 3 clinical trials, both as a monotherapy and as an add-on to C5 inhibitor therapy for patients with PNH.
Phase 2 Clinical Trial Data
A Phase 2 open-label, dose-finding trial assessed danicopan monotherapy in ten untreated PNH patients with hemolysis. Another Phase 2 trial evaluated danicopan as an add-on therapy in twelve PNH patients with an inadequate response to eculizumab.[8]
Table 1: Efficacy of Danicopan in Phase 2 Clinical Trials
| Parameter | Monotherapy (Untreated PNH, n=10) | Add-on to Eculizumab (n=12)[8] |
| Dosage | 100-200 mg three times daily | 100-200 mg three times daily |
| Primary Endpoint | Change in LDH at Day 28 | Change in Hemoglobin at Week 24 |
| Mean Baseline Hemoglobin | 9.8 g/dL | - |
| Mean Hemoglobin Increase | +1.1 g/dL (Day 28)+1.7 g/dL (Day 84) | +2.4 g/dL (Week 24) |
| Mean Baseline LDH | 5.7 x ULN | - |
| Mean LDH Change | to 1.8 x ULN (Day 28)to 2.2 x ULN (Day 84) | - |
| Transfusion Requirements | - | 1 patient (2 units) during 24 weeks of treatment, compared to 10 patients (50 units) in the 24 weeks prior |
| Patient-Reported Fatigue (FACIT-Fatigue Score) | +9 points (Day 28)+13 points (Day 84) | +11 points (Week 24) |
ULN: Upper Limit of Normal
Phase 3 ALPHA Trial Data
The ALPHA trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating danicopan as an add-on therapy to ravulizumab or eculizumab in PNH patients with clinically significant EVH.[9][10]
Table 2: Efficacy of Danicopan in the Phase 3 ALPHA Trial (12-week data)
| Parameter | Danicopan + C5i (n=42) | Placebo + C5i (n=21) |
| Primary Endpoint | Change in Hemoglobin from baseline to Week 12 | Change in Hemoglobin from baseline to Week 12 |
| Least Squares Mean (LSM) Change in Hemoglobin | +2.94 g/dL | +0.50 g/dL |
| LSM Difference vs. Placebo | 2.44 g/dL (p < 0.0001) | - |
| Transfusion Avoidance | 83% | 38% |
| Proportion of Patients with ≥2 g/dL Hb Increase | 60% | 0% |
C5i: C5 inhibitor (ravulizumab or eculizumab)
Long-term data from the ALPHA trial demonstrated sustained improvements in hemoglobin levels and other efficacy endpoints up to 48 weeks.[5]
Safety and Tolerability
Danicopan has been generally well-tolerated in clinical trials.[8][9]
Table 3: Common Adverse Events Reported in Danicopan Clinical Trials
| Adverse Event | Frequency |
| Headache | Common |
| Upper Respiratory Tract Infection / Nasopharyngitis | Common |
| Cough | Common |
| Diarrhea | ≥10% in ALPHA trial |
| Pyrexia (Fever) | ≥10% in ALPHA trial |
| Nausea | ≥10% in ALPHA trial |
| Fatigue | ≥10% in ALPHA trial |
| Increased Alanine Aminotransferase (ALT) | Grade 3 event in 4% of patients in ALPHA trial |
| Neutropenia | Grade 3 event in 4% of patients in ALPHA trial |
No new safety signals were identified in the long-term extension of the ALPHA trial.[4]
Experimental Protocols
Ham Test (Acidified Serum Lysis Test) for PNH
The Ham test is a historical diagnostic test for PNH that demonstrates the susceptibility of PNH red blood cells to complement-mediated lysis in acidified serum. While largely replaced by flow cytometry for diagnosis, the principle of the assay is relevant for in vitro studies of complement-mediated hemolysis.[7][11]
Principle: Lowering the pH of serum activates the alternative complement pathway. In PNH, the absence of CD55 and CD59 on erythrocytes makes them highly susceptible to lysis under these conditions.
Detailed Methodology:
-
Sample Collection:
-
Patient: Collect whole blood in an anticoagulant tube (e.g., ACD or defibrinated).
-
Control: Collect blood from a healthy individual with a compatible blood type.
-
Serum Source: Collect clotted blood from the healthy control and at least one other ABO-compatible healthy donor. Separate the serum after centrifugation.
-
-
Preparation of Reagents:
-
Wash patient and control red blood cells (RBCs) three times with 0.9% saline. Resuspend to a 50% concentration in saline.
-
Prepare 0.2 N HCl.
-
Inactivate a portion of the control serum by heating at 56°C for 30 minutes.
-
-
Assay Setup: Prepare a series of test tubes as follows:
-
Tube 1 (Patient Test): 0.5 mL control serum + 0.05 mL 0.2 N HCl + 0.05 mL patient's 50% RBC suspension.
-
Tube 2 (Patient Control): 0.5 mL heat-inactivated control serum + 0.05 mL 0.2 N HCl + 0.05 mL patient's 50% RBC suspension.
-
Tube 3 (Normal Control): 0.5 mL control serum + 0.05 mL 0.2 N HCl + 0.05 mL control 50% RBC suspension.
-
Tube 4 (Acid Control): 0.5 mL saline + 0.05 mL 0.2 N HCl + 0.05 mL patient's 50% RBC suspension.
-
-
Incubation: Incubate all tubes at 37°C for 1 hour, mixing gently every 15 minutes.
-
Results:
-
Centrifuge all tubes.
-
Observe the supernatant for hemolysis (red discoloration).
-
Positive Result (indicative of PNH): Hemolysis in Tube 1, but not in Tubes 2, 3, and 4.
-
Negative Result: No hemolysis in any of the tubes.
-
Alternative Pathway Functional Assay (ELISA-based)
This assay measures the functional capability of the alternative complement pathway to form the MAC (C5b-9).[2]
Principle: Microtiter wells are coated with a substance that activates the alternative pathway (e.g., lipopolysaccharide). The patient's serum is added, and if the AP is functional, C5b-9 will be formed and deposited on the well surface. The amount of C5b-9 is then quantified using an enzyme-labeled antibody.
Detailed Methodology (based on Wieslab® Complement System AP kit): [2]
-
Sample Preparation: Dilute patient serum 1:18 in a specific diluent that contains a blocker for the classical pathway, ensuring only the alternative pathway is activated.
-
Assay Plate: The microtiter plate is pre-coated with activators of the alternative pathway.
-
Incubation:
-
Pipette 100 µL of diluted patient serum, positive control, and negative control into the wells in duplicate.
-
Incubate for 60-70 minutes at 37°C.
-
-
Washing: Wash the wells three times with a washing solution to remove unbound components.
-
Detection:
-
Add 100 µL of an alkaline phosphatase-conjugated anti-C5b-9 antibody to each well.
-
Incubate for a specified time.
-
-
Substrate Addition:
-
Wash the wells again.
-
Add 100 µL of the substrate solution.
-
-
Reading: Measure the optical density (absorbance) at a specific wavelength. The color intensity is proportional to the amount of C5b-9 formed and thus reflects the functional activity of the alternative pathway.
Experimental Workflow: Clinical Trial of a Factor D Inhibitor in PNH
The following diagram illustrates a typical workflow for a clinical trial evaluating a Factor D inhibitor as an add-on therapy in PNH patients with extravascular hemolysis.
Caption: Workflow of a Phase 3 clinical trial for a Factor D inhibitor in PNH.
Conclusion
Factor D inhibitors represent a significant advancement in the treatment of PNH, particularly for patients who experience persistent anemia due to extravascular hemolysis despite treatment with C5 inhibitors. By targeting the rate-limiting enzyme of the alternative complement pathway, these oral agents offer a mechanism to control both intravascular and extravascular hemolysis. Clinical trial data for the Factor D inhibitor danicopan have demonstrated clinically meaningful improvements in hemoglobin levels, reduced transfusion requirements, and enhanced quality of life, with a manageable safety profile. As our understanding of the complexities of complement-mediated diseases grows, proximal complement inhibitors like Factor D inhibitors are poised to become a cornerstone of therapy for PNH, offering a more comprehensive approach to disease management. Further research and long-term data will continue to elucidate the full therapeutic potential of this promising class of drugs.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. ibl-america.com [ibl-america.com]
- 3. WIESLAB® Complement System Alternative Pathway, ELISA (COMPLAP330) | Szabo-Scandic [szabo-scandic.com]
- 4. ibl-america.com [ibl-america.com]
- 5. Complement System Alternative Pathway [tecomedical.com]
- 6. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. logan.testcatalog.org [logan.testcatalog.org]
- 8. svarlifescience.com [svarlifescience.com]
- 9. Ham Test: Purpose, Procedure and Results [healthline.com]
- 10. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 11. What Is the Ham Test for Paroxysmal Nocturnal Hemoglobinuria? | myPNHteam [mypnhteam.com]
Preclinical Profile of Danicopan (ACH-4471): An Oral Factor D Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Danicopan (formerly ACH-4471) is a first-in-class, orally bioavailable small molecule inhibitor of complement Factor D, a critical serine protease in the alternative pathway (AP) of the complement system. By selectively binding to and inhibiting Factor D, Danicopan effectively blocks the amplification loop of the complement cascade, a key driver of the pathophysiology of various complement-mediated diseases. This guide provides a comprehensive overview of the preclinical data for Danicopan, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The information herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and complement biology.
Introduction to Factor D Inhibition
The complement system is a crucial component of the innate immune system. Its activation occurs through three main pathways: the classical, lectin, and alternative pathways, all of which converge on the cleavage of C3. The alternative pathway (AP) functions as a powerful amplification loop for all three pathways. Factor D is the rate-limiting enzyme of the AP, cleaving Factor B (when bound to C3b) to form the AP C3 convertase (C3bBb).[1][2] Dysregulation of the AP is implicated in the pathogenesis of several diseases, including paroxysmal nocturnal hemoglobinuria (PNH).
Danicopan is a potent and selective inhibitor of Factor D.[3] Its mechanism of action is designed to control both intravascular hemolysis (IVH) and C3-mediated extravascular hemolysis (EVH) in diseases like PNH.[4]
Mechanism of Action
Danicopan functions by directly binding to the active site of Factor D with high affinity, thereby preventing the cleavage of Factor B into Ba and Bb. This action inhibits the formation of the AP C3 convertase (C3bBb), which is the central amplification step of the complement cascade.[3] By blocking this step, Danicopan effectively reduces the downstream generation of C3a, C3b, and the subsequent formation of the membrane attack complex (MAC), which is responsible for cell lysis.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Danicopan.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| Binding Affinity (Kd) | Human Factor D | 0.54 nM | [5] |
| IC50 (Factor D Proteolytic Activity) | Human | 15 nM | [5] |
| IC50 (AP-mediated Hemolysis) | Human | 4.0 - 27.0 nM | [5] |
| IC90 (AP-mediated Hemolysis) | Human | 15.0 - 110.0 nM | [5] |
Table 2: Preclinical Pharmacokinetics (Oral Administration)
| Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Rat (Pigmented) | [14C]-danicopan (oral) | N/A | N/A | N/A | Radioactivity quantifiable in uvea 672 hours post-dose | [5] |
| Rabbit (Albino) | Single Oral Dose | N/A | N/A | Similar in neural retina and plasma | N/A | [5] |
| Rabbit (Pigmented) | Single Oral Dose | 2.9-fold higher in choroid/BrM/RPE vs. plasma | N/A | 23.8-fold higher in choroid/BrM/RPE vs. plasma | Slowly declined but quantifiable at 240 hours post-dose | [5] |
| Rabbit (Pigmented) | Multiple Oral Doses | 5.8-fold higher in choroid/BrM/RPE vs. plasma | N/A | 62.7-fold higher in choroid/BrM/RPE vs. plasma | N/A | [5] |
N/A: Not available in the reviewed literature.
Table 3: Preclinical Safety - Toxicology Summary
| Species | Duration | Key Findings | Reference |
| Rat | 1, 3, and 6 months | No clinical or histopathological ophthalmic findings. | [5] |
| Dog | 14 days, 3, and 9 months | No clinical or histopathological ophthalmic findings. No abnormalities detected by electroretinography at week 38. | [5] |
Note: Specific No Observed Adverse Effect Levels (NOAELs) were not publicly available in the reviewed literature.
Experimental Protocols
The following are generalized protocols for key assays used in the preclinical evaluation of Factor D inhibitors. These are based on standard methodologies and may not represent the exact protocols used for Danicopan.
Alternative Pathway (AP) Hemolytic Assay
This assay measures the ability of a compound to inhibit the lysis of red blood cells (RBCs) mediated by the alternative complement pathway.
Materials:
-
Rabbit erythrocytes (RbE)
-
Normal human serum (NHS) as a source of complement
-
Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)
-
Danicopan (or test compound) at various concentrations
-
Spectrophotometer
Protocol:
-
Wash RbE with GVB-Mg-EGTA buffer and resuspend to a concentration of 2 x 108 cells/mL.
-
Prepare serial dilutions of Danicopan in GVB-Mg-EGTA.
-
In a 96-well plate, add NHS (typically at a final concentration of 10-20%), the Danicopan dilution, and buffer.
-
Initiate the reaction by adding the RbE suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold GVB-EDTA buffer.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer).
C3 Fragment Deposition Assay (Flow Cytometry)
This assay quantifies the deposition of C3 fragments (e.g., C3d) on the surface of PNH red blood cells, a marker of opsonization that can lead to extravascular hemolysis.
Materials:
-
Blood sample from a PNH patient
-
Normal human serum (NHS)
-
Danicopan (or test compound)
-
Fluorescently labeled anti-C3d antibody (e.g., FITC-conjugated)
-
Fluorescently labeled anti-CD59 antibody (e.g., PE-conjugated) to identify PNH cells
-
Flow cytometer
Protocol:
-
Isolate RBCs from the PNH patient blood sample.
-
Incubate the RBCs with NHS (pre-treated with various concentrations of Danicopan) at 37°C for 30-60 minutes to allow for complement activation and C3 deposition.
-
Wash the cells with FACS buffer (PBS with 1% BSA) to remove unbound serum proteins.
-
Stain the cells with anti-C3d-FITC and anti-CD59-PE antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells again to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD59-negative (PNH RBC) population and quantify the mean fluorescence intensity (MFI) of the C3d-FITC signal.
In Vivo Preclinical Efficacy
Preclinical in vivo studies have demonstrated the efficacy of Danicopan in inhibiting the alternative pathway. In cynomolgus monkeys, oral administration of ACH-4471 resulted in the blockade of alternative pathway activity.[6] While specific quantitative data from these non-human primate studies are not publicly available, the results supported the progression of Danicopan into clinical trials.
Preclinical Safety and Toxicology
Danicopan has undergone a series of preclinical toxicology studies in accordance with regulatory guidelines. In toxicology studies in rats (up to 6 months) and dogs (up to 9 months), there were no clinical or histopathological findings related to the eye.[5] These findings are particularly relevant given the investigation of Danicopan for ocular diseases like geographic atrophy. The overall preclinical safety profile was favorable and supported the initiation of clinical studies in humans.
Conclusion
The preclinical data for Danicopan (ACH-4471) demonstrate that it is a potent, selective, and orally bioavailable inhibitor of Factor D. It effectively blocks the alternative complement pathway in vitro and in vivo. The favorable pharmacokinetic and safety profiles observed in preclinical species have supported its successful development and progression into clinical trials for PNH and other complement-mediated disorders. This technical guide summarizes the core preclinical findings that form the foundation of our understanding of Danicopan's therapeutic potential.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 4. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flow cytometric assay for measuring complement receptor 1 (CR1) and the complement fragments C3d and C4d on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity Profile of Factor D Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Factor D, a critical serine protease in the alternative complement pathway, has emerged as a key therapeutic target for a range of complement-mediated diseases. This technical guide provides an in-depth analysis of the selectivity profile of Factor D inhibitor 6, a potent small molecule inhibitor. Through a comprehensive review of available data, this document outlines its inhibitory activity, selectivity against other proteases, and the experimental methodologies used for its characterization.
Data Presentation
The inhibitory potency and selectivity of this compound have been evaluated using various biochemical and cell-based assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity against Factor D and other relevant enzymes.
| Assay Type | Target | IC50 (µM) | Source |
| Esterolytic Assay | Factor D | 0.006 | [1] |
| MAC Formation Assay | Factor D | 0.05 | [1] |
Table 1: Inhibitory Potency of this compound
While specific quantitative data for the selectivity of inhibitor 6 against a broad panel of serine proteases is not publicly available in tabular format, literature reports consistently describe it as "highly selective" for Factor D.[1] Studies have indicated its evaluation against a panel of other serine proteases with minimal off-target activity observed.[2]
Experimental Protocols
The characterization of this compound involved a series of robust experimental protocols to determine its potency and selectivity. The methodologies for the key assays are detailed below.
Factor D Esterolytic Assay
This biochemical assay assesses the direct inhibitory effect of a compound on the enzymatic activity of Factor D using a synthetic substrate.
Principle: The assay measures the cleavage of a thioester substrate by Factor D, which releases a thiol-containing product. This product then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored compound that can be quantified spectrophotometrically. The rate of color formation is proportional to the enzymatic activity of Factor D.
General Protocol:
-
Reagents:
-
Purified human Factor D
-
Thioester substrate (e.g., Z-Lys-SBzl)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
This compound (or other test compounds)
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, DTNB, and the thioester substrate.
-
Factor D enzyme is pre-incubated with varying concentrations of inhibitor 6.
-
The enzymatic reaction is initiated by adding the Factor D/inhibitor mixture to the substrate solution.
-
The change in absorbance, typically at 412 nm, is monitored over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Membrane Attack Complex (MAC) Formation Assay
This cell-based assay evaluates the ability of an inhibitor to block the terminal steps of the alternative complement pathway, which results in the formation of the MAC and subsequent cell lysis.
Principle: The alternative complement pathway is activated in human serum, leading to the assembly of the C5b-9 complex (MAC) on the surface of target cells (e.g., unsensitized rabbit erythrocytes). The formation of MAC creates pores in the cell membrane, causing cell lysis and the release of hemoglobin, which can be quantified by measuring the absorbance of the supernatant.
General Protocol:
-
Reagents:
-
Normal human serum (as a source of complement proteins)
-
Unsensitized rabbit erythrocytes (or other suitable target cells)
-
Assay buffer (e.g., GVB/Mg-EGTA)
-
This compound (or other test compounds)
-
-
Procedure:
-
Human serum is pre-incubated with varying concentrations of inhibitor 6.
-
Rabbit erythrocytes are added to the serum/inhibitor mixture to initiate complement activation.
-
The reaction is incubated at 37°C to allow for MAC formation and cell lysis.
-
The reaction is stopped, and the cells are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant is measured by reading the absorbance at a specific wavelength (e.g., 414 nm).
-
The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (no serum).
-
IC50 values are determined by plotting the percentage of hemolysis against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Visualizations
To further elucidate the context and methodologies related to this compound, the following diagrams are provided.
References
Methodological & Application
Application Note & Protocol: In Vitro Characterization of Factor D Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. The alternative pathway (AP) of the complement system is a major amplification loop for complement activation and is implicated in the pathophysiology of various diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD).[1] Factor D is a serine protease that serves as the rate-limiting enzyme in the AP, making it an attractive therapeutic target.[2][3] This document provides detailed protocols for the in vitro characterization of "Factor D inhibitor 6," a potent and selective small-molecule inhibitor of Factor D. The following assays are designed to determine its inhibitory activity on the purified enzyme and its functional consequence on the alternative pathway.
Signaling Pathway of the Alternative Complement Pathway
The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor B (FB) binds to C3(H₂O) or surface-bound C3b, forming a complex that is then cleaved by Factor D. This cleavage generates the active fragment Bb, resulting in the formation of the C3 convertase (C3bBb). This convertase cleaves more C3 into C3a and C3b, leading to an amplification loop. The pathway culminates in the formation of the membrane attack complex (MAC), which lyses target cells.
Caption: Alternative Complement Pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory potency of this compound is summarized in the table below. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values were determined from concentration-response curves.
| Assay Type | Description | Key Reagents | Endpoint Measured | IC50/EC50 of Inhibitor 6 (µM) |
| Enzymatic Assay | Measures direct inhibition of Factor D enzymatic activity.[4] | Purified human Factor D, Thioester substrate | Substrate cleavage | 0.006[4] |
| Functional Assay | Measures the inhibition of the formation of the Membrane Attack Complex (MAC) in human serum.[4] | 50% Human Whole Blood | MAC deposition | 0.05[4] |
| Hemolytic Assay | Measures the inhibition of alternative pathway-mediated lysis of rabbit red blood cells.[5][6] | Rabbit erythrocytes, Human serum | Hemolysis | Not explicitly stated for inhibitor 6, but similar potent inhibitors show values in the range of 0.0029 - 0.027 µM.[5] |
Experimental Protocols
Factor D Enzymatic Thioesterolysis Assay
This assay biochemically evaluates the direct inhibitory effect of a compound on the proteolytic activity of Factor D using a synthetic thioester substrate.[4][5]
Experimental Workflow:
Caption: Workflow for the Factor D enzymatic thioesterolysis assay.
Materials:
-
Purified human Factor D
-
This compound
-
Thioester substrate (e.g., Z-Lys-SBzl)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control.
-
Add 20 µL of purified human Factor D (e.g., final concentration of 80 nM) to each well.[5]
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to Factor D.
-
Prepare the substrate mix containing the thioester substrate and DTNB in the assay buffer.
-
Initiate the reaction by adding 60 µL of the substrate mix to each well.
-
Immediately measure the absorbance at 412 nm every minute for 30 minutes using a spectrophotometer.
-
Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.
Alternative Pathway (AP) Hemolytic Assay
This assay assesses the functional ability of an inhibitor to block the AP-mediated lysis of rabbit erythrocytes in human serum.[6]
Experimental Workflow:
Caption: Workflow for the alternative pathway hemolytic assay.
Materials:
-
Rabbit erythrocytes
-
Normal human serum (as a source of complement)
-
This compound
-
GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA)
-
Saline solution (0.9% NaCl), ice-cold
-
96-well V-bottom microplate
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash rabbit erythrocytes three times with ice-cold saline and resuspend to the desired concentration (e.g., 2 x 10⁸ cells/mL) in GVB/Mg-EGTA buffer.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer.
-
In a 96-well plate, add 50 µL of diluted inhibitor or buffer control.
-
Add 50 µL of diluted normal human serum (e.g., 1:4 dilution in GVB/Mg-EGTA) to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of the prepared rabbit erythrocyte suspension to each well.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Stop the reaction by adding 100 µL of ice-cold saline to each well.
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.
-
Include controls for 0% hemolysis (cells + buffer) and 100% hemolysis (cells + water).
-
Calculate the percentage of hemolysis for each inhibitor concentration and determine the EC50 value.
MAC Deposition ELISA
This assay quantifies the formation of the terminal complement complex (C5b-9 or MAC) on a surface that activates the alternative pathway.
Materials:
-
Normal human serum
-
This compound
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-C5b-9 antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In the LPS-coated wells, add the diluted inhibitor or vehicle control.
-
Add diluted normal human serum (e.g., 1:10 dilution) to the wells.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add HRP-conjugated anti-C5b-9 antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition of MAC deposition and determine the EC50 value.
Conclusion
The described in vitro assays provide a comprehensive framework for characterizing the potency and mechanism of action of this compound. These protocols can be adapted for the screening and characterization of other novel inhibitors of the alternative complement pathway, aiding in the development of new therapeutics for complement-mediated diseases.
References
- 1. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. biochemia-medica.com [biochemia-medica.com]
Application Note: Hemolysis Assay for the Evaluation of Factor D Inhibitor 6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens. The alternative pathway (AP) of the complement system is a major contributor to this defense and is unique in its ability to be spontaneously activated. Factor D is a serine protease that serves as the rate-limiting enzyme in the activation of the AP.[1][2][3] Dysregulation of the alternative pathway is implicated in the pathophysiology of several diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS), which are characterized by excessive complement-mediated hemolysis.[4][5][6]
Factor D inhibitors are a promising class of therapeutic agents designed to selectively block the alternative pathway, thereby preventing the formation of the C3 convertase and subsequent cell lysis.[1][2][7] This application note provides a detailed protocol for a hemolysis assay to determine the in vitro efficacy of Factor D Inhibitor 6, a small molecule inhibitor of Factor D. The assay measures the ability of the inhibitor to prevent complement-mediated lysis of erythrocytes.
Principle of the Assay
The hemolysis assay for the alternative pathway, often referred to as an AH50 assay, quantifies the functional activity of the AP. In this assay, rabbit erythrocytes, which are potent activators of the human alternative complement pathway, are incubated with normal human serum as a source of complement proteins.[8][9] Activation of the AP leads to the formation of the membrane attack complex (MAC) on the erythrocyte surface, resulting in cell lysis and the release of hemoglobin. The amount of hemoglobin released is measured spectrophotometrically and is directly proportional to the extent of hemolysis.
This compound is expected to bind to Factor D and inhibit its proteolytic activity, which is the cleavage of Factor B.[4][10] This inhibition prevents the formation of the C3 convertase (C3bBb), a critical step in the AP cascade, thus protecting the erythrocytes from lysis.[10][11] The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50) from a dose-response curve of hemolysis inhibition.
Signaling Pathway
Caption: Inhibition of the Alternative Complement Pathway by this compound.
Experimental Workflow
Caption: Workflow for the Hemolysis Assay using this compound.
Materials and Reagents
-
This compound
-
Normal Human Serum (NHS) (Complement Technology, Inc. or equivalent)
-
Rabbit Erythrocytes (rRBCs) (Complement Technology, Inc. or equivalent)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA): A buffer that chelates Ca2+ to block the classical and lectin pathways while providing Mg2+ required for the alternative pathway.
-
EDTA (0.5 M stock solution, pH 8.0)
-
Deionized Water (for 100% lysis control)
-
96-well V-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-415 nm
Experimental Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer at 10X the final desired concentrations.
-
Thaw Normal Human Serum (NHS) on ice. A final concentration of 8-20% NHS is typically used.[5][12]
-
Wash rabbit erythrocytes (rRBCs) with GVB/Mg-EGTA until the supernatant is clear. Resuspend the rRBC pellet to a final concentration of 2-5 x 10^8 cells/mL.
-
-
Assay Setup:
-
In a 96-well V-bottom plate, add GVB/Mg-EGTA buffer, NHS, and the serial dilutions of this compound. The final volume in each well before the addition of rRBCs should be uniform.
-
Test Wells: Add the appropriate volume of each this compound dilution.
-
0% Lysis Control (Negative Control): Add buffer and NHS. This represents the maximum protection from lysis. Some protocols may also use heat-inactivated serum or add EDTA to the NHS to ensure no complement activity.[12]
-
100% Lysis Control (Positive Control): Add buffer, NHS, and deionized water instead of rRBC suspension in a separate well during the reading step, or lyse the rRBCs with water.[12]
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to Factor D.
-
-
Initiation of Hemolysis:
-
Add the prepared rRBC suspension to all wells except the 100% lysis control well to initiate the complement cascade.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.[12]
-
Following incubation, centrifuge the plate (e.g., 1000 x g for 5 minutes at 4°C) to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405-415 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of Hemolysis: The percentage of hemolysis for each concentration of this compound is calculated using the following formula:
% Hemolysis = [(Absorbance_Sample - Absorbance_0%_Lysis) / (Absorbance_100%_Lysis - Absorbance_0%_Lysis)] x 100[13]
-
Determine the IC50 Value:
-
Plot the percentage of hemolysis against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis with a four-parameter sigmoidal dose-response equation to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of hemolysis.[12]
-
Representative Data
The following table presents representative data for a potent small-molecule Factor D inhibitor, ACH-4471 (danicopan), in a hemolysis assay using erythrocytes from PNH patients.[5][6] This data is provided as an example of the expected performance of a Factor D inhibitor in this type of assay.
| Patient Sample | Factor D Inhibitor | IC50 (µM) | IC90 (µM) |
| PNH Patient 1 | ACH-4471 | 0.0040 | 0.015 |
| PNH Patient 2 | ACH-4471 | 0.027 | 0.11 |
| PNH Patient 3 | ACH-4471 | 0.016 | 0.064 |
Table 1: Representative IC50 and IC90 values for the Factor D inhibitor ACH-4471 in a hemolysis assay with PNH patient erythrocytes. Data is adapted from Yuan et al., 2016.[5][6]
Troubleshooting
-
High background hemolysis in 0% lysis control: This may indicate spontaneous lysis of rRBCs or instability of the cells. Ensure rRBCs are fresh and handled gently.
-
Low signal in 100% lysis control: Ensure complete lysis of rRBCs. The concentration of NHS may need to be optimized to achieve a sufficient hemolytic response.
-
Poor curve fit: This could be due to inaccurate pipetting, incorrect inhibitor dilutions, or issues with the assay reagents.
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound using a hemolysis assay. This assay is a robust and reliable method for determining the in vitro potency of compounds targeting the alternative complement pathway and is a critical tool in the development of novel therapeutics for complement-mediated diseases.
References
- 1. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor D - Wikipedia [en.wikipedia.org]
- 5. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 11. Factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. thno.org [thno.org]
Application Notes and Protocols: C3 Deposition Assay with Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The alternative pathway (AP) of the complement system is a major contributor to overall complement activation and is constitutively active at a low level.[1][2] Dysregulation of the alternative pathway is implicated in the pathogenesis of several diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1][3][4]
Factor D is a serine protease that is the limiting enzyme in the activation of the alternative pathway.[3] It cleaves Factor B when the latter is bound to C3b, leading to the formation of the C3 convertase (C3bBb).[1][5][6] This convertase then proteolytically cleaves C3 into C3a and C3b, initiating an amplification loop that results in the deposition of large quantities of C3b on target surfaces.[2][5] This opsonization marks cells for phagocytosis and can lead to the formation of the membrane attack complex (MAC) and subsequent cell lysis.[2][5]
Given its central role, Factor D is an attractive therapeutic target for diseases driven by overactivation of the alternative pathway.[3][4] Small-molecule inhibitors of Factor D can effectively block the formation of the C3 convertase, thereby preventing C3b deposition and the downstream consequences of AP activation.[1][6][7] This application note provides a detailed protocol for a C3 deposition assay to evaluate the efficacy of Factor D inhibitors, using "Factor D inhibitor 6" as a representative compound.
Signaling Pathway: The Alternative Complement Pathway and Inhibition by a Factor D Inhibitor
The following diagram illustrates the alternative complement pathway and the mechanism of action for a Factor D inhibitor.
Caption: The alternative complement pathway and the inhibitory action of this compound.
Experimental Workflow: C3 Deposition Assay
The following diagram outlines the general workflow for assessing the impact of a Factor D inhibitor on C3 deposition.
Caption: A generalized workflow for a C3 deposition assay.
Experimental Protocols
This section provides a detailed methodology for a C3 deposition assay using flow cytometry to quantify the inhibition of C3 deposition by this compound on PNH-like cells.
Materials and Reagents
-
Target Cells: PIGA-null cell line (e.g., TF-1 PIGA-null) or erythrocytes from PNH patients.
-
This compound: Stock solution of known concentration, typically in DMSO.
-
Normal Human Serum (NHS): Pooled from healthy donors, stored at -80°C.
-
Buffers:
-
Gelatin Veronal Buffer with Mg++ and EGTA (GVB/Mg-EGTA)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
-
Antibody: Fluorescently labeled anti-human C3b/iC3b antibody (e.g., FITC- or Alexa Fluor 488-conjugated).
-
Controls:
-
Vehicle control (DMSO)
-
Positive control (no inhibitor)
-
Negative control (heat-inactivated serum or buffer only)
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Incubator (37°C)
-
96-well V-bottom plates
-
Assay Protocol
-
Preparation of Reagents:
-
Thaw NHS on ice.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer. The final concentration range should be chosen to capture the full dose-response curve (e.g., 0.01 nM to 10 µM).
-
Prepare a cell suspension of PIGA-null cells at a concentration of 1 x 10^6 cells/mL in GVB/Mg-EGTA.
-
-
Assay Procedure:
-
To a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the complement cascade by adding 50 µL of NHS (diluted to a final concentration of 10-20% in GVB/Mg-EGTA) to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and C3 deposition.
-
Stop the reaction by adding 100 µL of cold PBS and centrifuging the plate at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining and Analysis:
-
Resuspend the cell pellets in 100 µL of flow cytometry staining buffer containing the fluorescently labeled anti-C3b/iC3b antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in 200 µL of flow cytometry staining buffer for analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) for the C3b-positive population in each sample.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (MFI_sample - MFI_negative_control) / (MFI_positive_control - MFI_negative_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following table summarizes representative quantitative data for a small-molecule Factor D inhibitor, similar to what would be expected for "this compound". The data presented here is based on published results for the Factor D inhibitor ACH-4471 (danicopan) for illustrative purposes.[1][6][8]
| Assay Type | Cell Type | Endpoint | Inhibitor | IC50 (nM) |
| C3 Deposition | PNH Erythrocytes | C3 Fragment Deposition | ACH-4471 | ~20-50 |
| Hemolysis | PNH Erythrocytes | Hemolysis | ACH-4471 | 4 - 27 |
| Proteolytic Activity | Purified Factor B and C3b | Factor B Cleavage | ACH-4471 | ~5 |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Conclusion
The C3 deposition assay is a robust method for evaluating the potency of Factor D inhibitors in a physiologically relevant context. By directly measuring the downstream effect of Factor D inhibition—the prevention of C3b opsonization—this assay provides valuable data for the preclinical assessment of novel therapeutics targeting the alternative complement pathway. The detailed protocol provided herein can be adapted for various small-molecule inhibitors and cell systems to support drug discovery and development programs in the field of complement-mediated diseases.
References
- 1. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Complement Pathway by Small Molecule Factor D Inhibitors in PNH and aHUS: A Therapeutic Breakthrough [synapse.patsnap.com]
- 5. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Measuring Factor D Enzymatic Activity in the Presence of Inhibitor 6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor D is a critical serine protease and the rate-limiting enzyme in the alternative pathway (AP) of the complement system.[1][2][3] Its sole known function is to cleave Factor B when it is bound to C3b, forming the C3 convertase (C3bBb).[4][5] This convertase initiates an amplification loop, leading to opsonization, inflammation, and formation of the membrane attack complex.[6][7] Dysregulation of the AP is implicated in various diseases, making Factor D a key therapeutic target.[2][8] This document provides detailed protocols for measuring the enzymatic activity of Factor D and assessing the potency of inhibitors, using "Inhibitor 6" as a representative compound.
Signaling Pathway of the Alternative Complement Pathway
The alternative complement pathway is initiated by the spontaneous hydrolysis of C3. Factor D plays a pivotal role in the subsequent amplification loop.
Caption: Alternative Complement Pathway and Point of Inhibition.
Experimental Protocols
Factor D Enzymatic Activity Assay (Biochemical)
This assay directly measures the proteolytic activity of Factor D on its natural substrate, the C3bB complex. The generation of the Bb fragment is monitored.
Experimental Workflow:
Caption: Workflow for the Factor D Biochemical Assay.
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Inhibitor 6 (stock solution in DMSO)
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) with 5 mM MgCl₂
-
SDS-PAGE gels and reagents
-
Western blot equipment and anti-Factor B antibody (optional, for higher sensitivity)
-
Plate reader or gel documentation system
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Inhibitor 6 in assay buffer. Include a vehicle control (DMSO).
-
Dilute Factor D, Factor B, and C3b to their final working concentrations in assay buffer. A final concentration of 0.8 nM for Factor D is often used.[6]
-
-
Pre-incubation:
-
In a microplate, mix equal volumes of the Factor D solution and each Inhibitor 6 dilution (or vehicle).
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to Factor D.
-
-
Reaction Initiation:
-
In a separate plate, form the C3bB complex by incubating C3b and Factor B.
-
Initiate the enzymatic reaction by adding the pre-incubated Factor D/Inhibitor 6 mixture to the C3bB complex.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE under reducing conditions.
-
Visualize the bands by Coomassie staining or perform a Western blot using an antibody specific for the Bb fragment.
-
Quantify the intensity of the Bb fragment band using densitometry.
-
-
Data Analysis:
-
Calculate the percentage of Factor B cleavage for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Alternative Pathway Hemolytic Assay
This cell-based functional assay measures the ability of the alternative pathway to lyse rabbit erythrocytes. It provides a measure of the entire AP cascade's integrity and is a robust method to assess inhibitor efficacy in a more complex biological matrix.
Materials:
-
Normal Human Serum (NHS) as a source of complement proteins
-
Factor D-depleted serum (optional, for reconstitution experiments)
-
Rabbit erythrocytes (Er)
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl₂ and EGTA to block the classical pathway)
-
Inhibitor 6
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation:
-
Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer by centrifugation and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of Inhibitor 6 in GVB-Mg-EGTA buffer.
-
In a 96-well plate, mix the diluted inhibitor with normal human serum (typically at a final concentration of 8-20%).[6] Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Hemolysis Reaction:
-
Add the prepared rabbit erythrocytes to each well.
-
Include control wells for 0% lysis (cells + buffer) and 100% lysis (cells + water).
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement:
-
Pellet the intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 412 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100
-
Plot the percentage of hemolysis inhibition against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
The potency of Factor D inhibitors is typically quantified by their IC50 values, which represent the concentration of inhibitor required to reduce the enzymatic activity or functional outcome by 50%. Below is a table summarizing representative data for known Factor D inhibitors.
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| ACH-3856 | Biochemical (Bb generation) | Purified human Factor D | 0.0058 | [6] |
| ACH-4471 (Danicopan) | Biochemical (Bb generation) | Purified human Factor D | 0.015 | [6] |
| ACH-3856 | Hemolytic (PNH patient cells) | Alternative Pathway | 0.0029 - 0.016 | [6] |
| ACH-4471 (Danicopan) | Hemolytic (PNH patient cells) | Alternative Pathway | 0.0040 - 0.027 | [6] |
Mechanism of Inhibition Visualization
The relationship between inhibitor binding, enzymatic activity, and the resulting functional outcome can be visualized to understand the inhibitor's mechanism of action.
Caption: Logical Flow of Inhibitor Evaluation.
Conclusion
The protocols described provide a robust framework for assessing the enzymatic activity of Factor D and the potency of novel inhibitors like "Inhibitor 6". A combination of biochemical and cell-based functional assays is recommended for a comprehensive evaluation. The biochemical assay offers a direct measure of the inhibitor's effect on the enzyme's catalytic function, while the hemolytic assay provides crucial information on its efficacy within a more physiologically relevant system. Consistent and reproducible data generated from these methods are essential for the preclinical development of Factor D inhibitors for therapeutic use.
References
- 1. Complement Factor D Functional Test - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Complement Factor D Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 5. complementtech.com [complementtech.com]
- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Factor D Inhibitor Danicopan in PNH Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired hematologic disorder resulting from a somatic mutation in the PIGA gene within a hematopoietic stem cell.[1] This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of affected blood cells, including the complement regulatory proteins CD55 and CD59.[2][3] The absence of these regulators leaves PNH erythrocytes highly susceptible to destruction by the complement system, primarily through the alternative pathway (AP).[4][5]
Uncontrolled AP activation on PNH red blood cells (RBCs) leads to both intravascular hemolysis (IVH) via the formation of the membrane attack complex (MAC) and extravascular hemolysis (EVH) due to opsonization by C3 fragments, which are then cleared by macrophages.[6][7][8] While C5 inhibitors like eculizumab effectively control IVH, they do not prevent upstream C3 fragment deposition, often resulting in persistent EVH and anemia in a subset of patients.[4][6][9]
Factor D is a critical serine protease that serves as the rate-limiting enzyme in the AP.[4][5] It cleaves Factor B, enabling the formation of the AP C3 convertase (C3bBb), a key amplification point for all complement pathways.[7][10] Danicopan (formerly ACH-4471) is a first-in-class, oral, small-molecule inhibitor of Factor D.[3][7] By binding to Factor D, Danicopan selectively blocks the AP, preventing the formation of C3 convertase and thereby inhibiting both downstream MAC-mediated IVH and C3-mediated EVH.[7][10][11] These application notes provide detailed protocols for evaluating the in vitro efficacy of Danicopan using PNH patient-derived erythrocytes.
Mechanism of Action of Danicopan
Danicopan reversibly binds to complement Factor D, inhibiting its proteolytic activity against its only natural substrate, Factor B.[4][10] This action prevents the formation of the AP C3 convertase (C3bBb), which is essential for the amplification of the complement cascade.[10] By blocking the AP at this proximal step, Danicopan effectively reduces the generation of C3b, thereby mitigating the opsonization that leads to EVH, and simultaneously prevents the activation of the terminal pathway that forms the MAC, which causes IVH.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. First-in-class Factor D inhibitor danicopan successfully controls haemolysis in untreated patients with PNH - BJH [bjh.be]
- 3. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. dovepress.com [dovepress.com]
- 7. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 9. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Danicopan? [synapse.patsnap.com]
Application Notes and Protocols for Testing Factor D Inhibitor 6 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, and its dysregulation, particularly through the alternative pathway (AP), is implicated in the pathogenesis of numerous diseases. Factor D is a serine protease that serves as the rate-limiting enzyme in the activation of the AP.[1][2][3] Its targeted inhibition presents a promising therapeutic strategy for a range of complement-mediated disorders.[2][4] Factor D cleaves Factor B only when the latter is bound to C3b, leading to the formation of the AP C3 convertase (C3bBb). This complex then triggers an amplification loop, resulting in opsonization, inflammation, and the formation of the membrane attack complex (MAC).[5][6]
These application notes provide detailed protocols and guidance for evaluating the in vivo efficacy of "Factor D inhibitor 6," a novel therapeutic agent, using established animal models of Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), and Age-Related Macular Degeneration (AMD).
Signaling Pathway: The Alternative Complement Pathway and Factor D Inhibition
The following diagram illustrates the central role of Factor D in the alternative complement pathway and the mechanism of action for a Factor D inhibitor.
Caption: Factor D cleaves Factor B to form C3 convertases, initiating the amplification loop.
Animal Model 1: Paroxysmal Nocturnal Hemoglobinuria (PNH)
PNH is an acquired disorder characterized by complement-mediated intravascular hemolysis due to the absence of GPI-anchored complement regulators like CD59 on red blood cells.[7][8] Mouse models with a knockout of the Piga gene in hematopoietic cells replicate key features of the disease.[7][9][10][11]
Experimental Protocol: Piga-knockout Mouse Model
-
Animal Model: Utilize conditional Piga-knockout mice (e.g., Vav-iCre;Pigafl/y). These mice lack GPI-anchored proteins on all hematopoietic cells, leading to increased susceptibility to complement-mediated hemolysis.[11][12]
-
Study Groups:
-
Group 1: Piga-KO mice + Vehicle control.
-
Group 2: Piga-KO mice + this compound (low dose).
-
Group 3: Piga-KO mice + this compound (high dose).
-
Group 4: Wild-type mice + Vehicle control.
-
-
Drug Administration:
-
Route: Oral gavage is a common route for small molecule inhibitors like danicopan.[13][14]
-
Dosing Regimen: Administer this compound or vehicle daily for 4 weeks. Doses should be determined by prior pharmacokinetic studies. For example, danicopan has been administered to cynomolgus monkeys at 200 mg/kg.[13]
-
-
Efficacy Endpoints & Sample Collection:
-
Weekly: Collect blood via tail vein for Complete Blood Count (CBC) to measure hemoglobin, hematocrit, and red blood cell counts.
-
Weekly: Collect plasma for measurement of lactate dehydrogenase (LDH) as a marker of intravascular hemolysis.
-
End of Study:
-
Perform flow cytometry on peripheral blood to confirm the absence of GPI-anchored proteins (e.g., CD24) on erythrocytes and to quantify C3 fragment deposition on red blood cells.
-
Collect terminal blood sample for pharmacokinetic analysis of this compound.
-
Harvest spleen and liver for histological analysis of extramedullary hematopoiesis and iron deposition (hemosiderin).
-
-
Expected Outcomes & Data Presentation
The efficacy of this compound will be determined by its ability to reduce intravascular hemolysis and improve anemia.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Wild-Type Control |
| Hemoglobin (g/dL) | ↓ | ↑ | ↑↑ | Normal |
| LDH (U/L) | ↑↑ | ↓ | ↓↓ | Normal |
| Reticulocyte Count (%) | ↑ | ↓ | ↓ | Normal |
| RBC C3 Deposition (MFI) | ↑↑ | ↓ | ↓↓ | Baseline |
| Spleen Weight (mg) | ↑ | ↓ | ↓ | Normal |
Animal Model 2: C3 Glomerulopathy (C3G)
C3G is a rare kidney disease caused by dysregulation of the alternative complement pathway, leading to C3 deposition in the glomeruli and renal damage.[15][16] A humanized C3 mouse model (C3hu/hu) spontaneously develops a severe C3G phenotype.[16][17][18] Another model involves humanizing Factor D in a mouse model of C3G (FHm/mP-/-hFD), which also results in a rapidly progressing lethal form of the disease.[19]
Experimental Protocol: Humanized C3 Mouse Model (C3hu/hu)
-
Animal Model: Use male C3hu/hu mice, which exhibit a more severe and rapidly progressing phenotype.[15]
-
Study Groups:
-
Group 1: C3hu/hu mice + Vehicle control.
-
Group 2: C3hu/hu mice + this compound.
-
Group 3: Wild-type mice + Vehicle control.
-
-
Drug Administration:
-
Route: Oral gavage.
-
Dosing Regimen: Begin treatment at 4 weeks of age and continue for 8-12 weeks.
-
-
Efficacy Endpoints & Sample Collection:
-
Bi-weekly: Monitor body weight and survival.
-
Bi-weekly: Collect urine to measure albumin-to-creatinine ratio (ACR) as an indicator of proteinuria.
-
Monthly: Collect serum to measure Blood Urea Nitrogen (BUN) and creatinine for assessment of renal function.
-
End of Study:
-
Collect terminal blood to measure circulating C3 levels (expected to be low in diseased mice and potentially restored with treatment).
-
Perfuse and harvest kidneys. One kidney should be fixed in formalin for histology (H&E, PAS staining) to assess glomerulosclerosis and tubular damage. The other kidney should be frozen for immunofluorescence staining of C3 and C5b-9 deposition.
-
-
Expected Outcomes & Data Presentation
This compound is expected to ameliorate the signs of kidney damage by controlling AP activation.
| Parameter | Vehicle Control | This compound | Wild-Type Control |
| Survival Rate (%) | ↓ | ↑ | 100% |
| Urine ACR (mg/g) | ↑↑ | ↓ | Baseline |
| Serum BUN (mg/dL) | ↑ | ↓ | Normal |
| Glomerular C3 Deposition (IF) | +++ | + | - |
| Glomerulosclerosis Score | High | Low | None |
Animal Model 3: Age-Related Macular Degeneration (AMD)
The alternative complement pathway is strongly implicated in the pathogenesis of AMD. Animal models often use laser-induced choroidal neovascularization (CNV) to mimic the "wet" form of AMD.[20][21]
Experimental Protocol: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
-
Animal Model: C57BL/6J mice are commonly used. To specifically test a human-targeted inhibitor, human Factor D knock-in mice may be necessary, as some inhibitors show species-specific binding.[3][22]
-
CNV Induction:
-
Anesthetize mice and dilate pupils.
-
Perform laser photocoagulation (e.g., 532 nm wavelength, 100 mW power, 100 ms duration, 50 µm spot size) to rupture Bruch's membrane at 4-6 locations per retina.
-
-
Study Groups:
-
Group 1: Laser-treated mice + Vehicle control.
-
Group 2: Laser-treated mice + this compound.
-
Group 3: Sham (no laser) mice + Vehicle control.
-
-
Drug Administration:
-
Route: Systemic (e.g., oral gavage) or local (e.g., intravitreal injection) administration can be evaluated.
-
Dosing Regimen: Begin treatment one day before laser induction and continue for 14 days.
-
-
Efficacy Endpoints & Sample Collection:
-
Day 14 Post-Laser:
-
Euthanize mice and enucleate eyes.
-
Perform choroidal flat-mounts and stain with isolectin B4 to visualize the neovascular lesions.
-
Quantify the CNV lesion volume using fluorescence microscopy and imaging software.
-
Alternatively, use optical coherence tomography (OCT) in live animals to monitor CNV size over time.[23]
-
Analyze retinal pigment epithelium (RPE)/choroid fractions for C3dg/C3d levels.[23]
-
-
Expected Outcomes & Data Presentation
Inhibition of Factor D is expected to reduce the inflammatory response and subsequent neovascularization following laser injury.
| Parameter | Vehicle Control | This compound | Sham Control |
| CNV Lesion Volume (µm³) | High | ↓ | None |
| Vascular Leakage (arbitrary units) | High | ↓ | None |
| C3 Deposition in RPE/Choroid | ↑ | ↓ | Baseline |
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy testing of this compound.
Conclusion
The animal models and protocols described provide a robust framework for evaluating the preclinical efficacy of this compound. By targeting the rate-limiting step of the alternative complement pathway, this therapeutic strategy holds significant potential for treating a variety of complement-mediated diseases. Careful selection of animal models, relevant endpoints, and detailed protocol execution are essential for generating high-quality data to support further clinical development.
References
- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 2. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CFD inhibitors and how do they work? [synapse.patsnap.com]
- 5. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 6. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 7. Murine models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the creation of animal models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Humanized C3 Mouse: A Novel Accelerated Model of C3 Glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Humanized C3 Mouse: A Novel Accelerated Model of C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humanized-c3-mouse-a-novel-accelerated-model-of-c3-glomerulopathy - Ask this paper | Bohrium [bohrium.com]
- 19. Researchers develop novel mouse model of rapidly progressing lethal C3 glomerulopathy | BioWorld [bioworld.com]
- 20. mdpi.com [mdpi.com]
- 21. Animal models of age related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regulatable Complement Inhibition of the Alternative Pathway Mitigates Wet Age-Related Macular Degeneration Pathology in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Factor D inhibitor 6 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor D is a serine protease that plays a pivotal role in the amplification loop of the alternative complement pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in a variety of diseases, making Factor D a compelling therapeutic target. "Factor D inhibitor 6" refers to a potent and selective, orally bioavailable small molecule inhibitor based on an (S)-proline scaffold, developed by Novartis. This document provides detailed information on its properties, preparation for experimental use, and relevant assay protocols.
Physicochemical and Potency Data
| Parameter | Value | Assay | Reference |
| IC50 | 0.006 µM | Esterolytic Assay | [1] |
| IC50 | 0.05 µM | MAC Formation Assay | [1] |
Signaling Pathway of the Alternative Complement Pathway
The diagram below illustrates the central role of Factor D in the alternative complement pathway.
References
Application Notes and Protocols: Flow Cytometry Analysis of C3 Deposition with a Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. The alternative pathway (AP) of the complement system is a powerful amplification loop for complement activation. Factor D, a serine protease, is the rate-limiting enzyme in the AP, cleaving Factor B to form the C3 convertase, which in turn leads to the deposition of C3b on target surfaces.[1][2][3] Dysregulation of the AP is implicated in the pathogenesis of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[3][4][5]
Factor D inhibitors are a promising class of therapeutics that selectively block the AP.[2][6] One such inhibitor, danicopan (also known as ACH-4471), is a first-in-class oral small molecule that effectively inhibits Factor D, thereby preventing the formation of the AP C3 convertase.[7][8][9] This inhibition blocks C3 cleavage, subsequent C3 fragment deposition, and terminal pathway activation.[8]
This document provides detailed application notes and protocols for the analysis of C3 deposition on cell surfaces using flow cytometry, with a focus on evaluating the efficacy of Factor D inhibitors like danicopan.
Signaling Pathway and Mechanism of Action
The alternative complement pathway is initiated by the spontaneous hydrolysis of C3. Factor D cleaves Factor B, which is bound to C3b, leading to the formation of the C3 convertase (C3bBb). This convertase then cleaves more C3, resulting in an amplification loop and the deposition of C3b on surfaces. Factor D inhibitors block this crucial step, thus inhibiting the entire downstream cascade of the alternative pathway.
Data Presentation
The efficacy of a Factor D inhibitor can be quantified by its ability to reduce C3 deposition on target cells. The following tables summarize representative quantitative data for the Factor D inhibitor danicopan (ACH-4471) from in vitro studies.
Table 1: Inhibition of C3 Fragment Deposition on PNH Erythrocytes by Danicopan (ACH-4471)
| Parameter | Value (µM) | Reference |
| IC50 | 0.031 | [4][7] |
| IC90 | 0.089 | [4][7] |
Data from experiments using acidified C5-depleted serum to induce C3 deposition on CD59-negative PNH erythrocytes, measured by flow cytometry with an anti-human C3c antibody.[4][7]
Table 2: Effect of Danicopan on Hemolysis of PNH Erythrocytes
| Compound | IC50 Range (µM) | IC90 Range (µM) | Reference |
| ACH-4471 | 0.0040 - 0.027 | 0.015 - 0.11 | [3] |
| ACH-3856 | 0.0029 - 0.016 | 0.0082 - 0.064 | [3] |
Data from Ham test using erythrocytes from three PNH patients in 20% acidified normal human serum.[3]
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of C3 Deposition on PNH Erythrocytes
This protocol is adapted from studies evaluating the effect of Factor D inhibitors on C3 deposition on erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH).[4][7]
Objective: To quantify the inhibition of alternative pathway-mediated C3 deposition on PNH erythrocytes by a Factor D inhibitor.
Materials:
-
Erythrocytes from a PNH patient
-
Factor D inhibitor (e.g., danicopan/ACH-4471)
-
Normal human serum (NHS), C5-depleted
-
EDTA
-
Phosphate-buffered saline (PBS)
-
Anti-human C3c antibody, FITC-conjugated (or other suitable fluorophore)
-
Anti-human CD59 antibody, PE-conjugated (or other suitable fluorophore)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Preparation: Isolate erythrocytes from whole blood of a PNH patient using standard methods. Wash the cells with PBS.
-
Inhibitor Incubation:
-
Prepare serial dilutions of the Factor D inhibitor in PBS.
-
In separate tubes, incubate the PNH erythrocytes with the different concentrations of the Factor D inhibitor.
-
Include control samples: a positive control with vehicle (e.g., DMSO) instead of the inhibitor, and a negative control with EDTA to block all complement activation.[4][7]
-
-
Complement Activation:
-
Acidify C5-depleted normal human serum to trigger AP activation.
-
Add the acidified serum to the erythrocyte suspensions.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for C3 deposition.
-
-
Staining:
-
Stop the reaction by adding cold PBS with EDTA.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in a staining buffer containing FITC-conjugated anti-human C3c and PE-conjugated anti-human CD59 antibodies.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Flow Cytometry:
-
Wash the cells twice with cold PBS to remove unbound antibodies.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Acquire data on a calibrated flow cytometer.
-
-
Data Analysis:
-
Gate on the erythrocyte population based on forward and side scatter.
-
Identify the PNH mutant erythrocytes by gating on the CD59-negative population.[4][7]
-
Within the CD59-negative gate, quantify the mean fluorescence intensity (MFI) of the C3c-FITC signal.
-
Calculate the percentage inhibition of C3 deposition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 and IC90 values by plotting the percentage inhibition against the inhibitor concentration.[4][7]
-
Protocol 2: General C3b Deposition Assay on a Target Cell Line
This protocol can be adapted for various cell lines to assess AP-mediated C3b deposition.
Objective: To measure the dose-dependent inhibition of C3b deposition on a target cell line by a Factor D inhibitor.
Materials:
-
Target cell line (e.g., a cell line known to activate the alternative pathway)
-
Factor D inhibitor
-
Normal human serum (NHS)
-
Gelatin Veronal Buffer with Mg++ and EGTA (GVB/Mg-EGTA) to isolate the alternative pathway
-
Anti-human C3b antibody, FITC-conjugated
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Logical Relationship of Assay Components:
Procedure:
-
Cell Preparation: Culture and harvest the target cells. Wash and resuspend the cells in GVB/Mg-EGTA at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Dilution: Prepare a dose-response curve of the Factor D inhibitor in GVB/Mg-EGTA.
-
Assay Setup:
-
In a 96-well plate, add the cell suspension to each well.
-
Add the diluted Factor D inhibitor or vehicle control to the respective wells.
-
Add normal human serum (typically at a final concentration of 10-20%) to all wells except for a negative control (cells only).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in a staining solution containing a saturating concentration of FITC-conjugated anti-C3b antibody and a viability dye like PI.
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend for flow cytometry.
-
Acquire data, ensuring to collect a sufficient number of events.
-
Gate on single, viable cells (PI-negative).
-
Determine the MFI of the C3b-FITC signal for each sample.
-
Calculate the percentage inhibition of C3b deposition and determine the IC50 of the Factor D inhibitor.
-
Conclusion
Flow cytometry is a robust and quantitative method for assessing C3 deposition on cell surfaces and is an invaluable tool for characterizing the potency and mechanism of action of complement inhibitors.[10][11][12] The protocols outlined here provide a framework for evaluating Factor D inhibitors, such as danicopan, in their ability to block the alternative complement pathway. These assays are essential for the preclinical and clinical development of novel therapeutics targeting complement-mediated diseases.
References
- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome | Haematologica [haematologica.org]
- 4. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry-Based Assays to Quantify Complement Deposition and Neutrophil Uptake of Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complement C3 Deposition on Endothelial Cells Revealed by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Factor D Inhibitor 6 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Factor D Inhibitor 6. For the purposes of this guide, "this compound" is used as a representative name for a selective, small-molecule inhibitor of complement Factor D. The data and protocols provided are based on published information for well-characterized Factor D inhibitors, such as Danicopan (ACH-4471).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Factor D is a serine protease that is essential for the activation of the alternative complement pathway (AP).[1][2] It cleaves Factor B when it is bound to C3b, forming the C3 convertase C3bBb.[3][4] This C3 convertase then cleaves more C3 into C3a and C3b, leading to an amplification loop of the complement cascade.[3] this compound is a small molecule that binds to Factor D, blocking its proteolytic activity.[5][6] By inhibiting Factor D, the formation of the AP C3 convertase is prevented, which in turn reduces the generation of downstream effectors like opsonizing C3 fragments and the lytic membrane attack complex (MAC).[1][7]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound will depend on the specific cell type, experimental conditions, and the desired level of inhibition. Based on published data for similar Factor D inhibitors, a good starting point for in vitro cell-based assays is in the low nanomolar to low micromolar range. For example, the IC50 (the concentration that causes 50% inhibition) for hemolysis inhibition by Danicopan has been reported to be in the range of 4-27 nM.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically a solid that is soluble in dimethyl sulfoxide (DMSO).[8][9] For example, Danicopan is soluble in DMSO at concentrations up to 125 mg/mL.[10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C.[11] Aliquot the stock solution to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for the alternative complement pathway?
A4: Yes, selective Factor D inhibitors are designed to specifically target the alternative complement pathway.[12] They do not inhibit the classical or lectin pathways of complement activation.[13] This selectivity is because Factor D is a key enzyme unique to the alternative pathway.[4] For instance, Danicopan has been shown to be selective for Factor D over a panel of other serine proteases.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition observed | Inhibitor degradation: The inhibitor may be unstable in the cell culture medium at 37°C over the course of the experiment. | - Perform a time-course experiment to assess the stability of the inhibitor in your specific culture medium. - Consider replenishing the inhibitor by performing partial media changes during long-term experiments. |
| Incorrect inhibitor concentration: The concentration used may be too low to elicit an effect. | - Perform a dose-response experiment to determine the optimal concentration. - Verify the concentration of your stock solution. | |
| Cell type is not sensitive to alternative pathway-mediated damage: The experimental model may not be appropriate. | - Ensure your cell line is known to be sensitive to complement-mediated lysis via the alternative pathway. Rabbit erythrocytes are commonly used as they are known to activate the human alternative pathway.[14] | |
| High level of cell death in control and treated wells | Inhibitor cytotoxicity: The inhibitor concentration may be too high and causing off-target toxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration of the inhibitor on your cells. - Use concentrations well below the cytotoxic threshold for your inhibition experiments. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | - Ensure the final DMSO concentration is ≤ 0.1%. Prepare intermediate dilutions of the inhibitor stock in culture medium to achieve this. | |
| Precipitation of the inhibitor in the culture medium | Poor solubility: The inhibitor may not be fully soluble in the aqueous culture medium at the desired concentration. | - Visually inspect the medium for any precipitate after adding the inhibitor. - If precipitation occurs, try lowering the final concentration of the inhibitor. - Ensure the inhibitor is fully dissolved in the DMSO stock solution before diluting in the medium. Gentle warming and vortexing of the DMSO stock may be necessary. For example, for in vivo studies, Danicopan has been formulated in a mix of DMSO, PEG300, Tween-80, and saline to improve solubility.[10] |
| High background in C3b deposition or hemolysis assays | Spontaneous complement activation: The serum used may have high background levels of complement activation. | - Use fresh, properly stored serum. Repeated freeze-thaw cycles of serum should be avoided. - Include appropriate controls, such as heat-inactivated serum, to determine the level of non-specific background. |
| Non-specific antibody binding (in C3b deposition assay): The detection antibody may be binding non-specifically. | - Include an isotype control for your anti-C3b antibody. - Optimize the concentration of the detection antibody. |
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized Factor D inhibitor, Danicopan (ACH-4471), which can be used as a reference for optimizing experiments with this compound.
Table 1: In Vitro Potency of Danicopan (ACH-4471)
| Assay | IC50 | Reference |
| Factor D Proteolytic Activity | 15 nM | [8] |
| Hemolysis of PNH Erythrocytes | 4-27 nM | [8] |
Table 2: Solubility of Danicopan (ACH-4471)
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (215.37 mM) | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your cell-based assays.
1. Preparation of Inhibitor Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C.
2. Dose-Response and Cytotoxicity Assessment:
-
Seed your target cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.1%) across all wells, including the vehicle control.
-
Add the diluted inhibitor to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to assess cytotoxicity.
-
From this data, you can determine the concentration range that is non-toxic to your cells.
3. Functional Inhibition Assay (e.g., Hemolysis Assay):
-
Based on the cytotoxicity data, select a range of non-toxic concentrations of the inhibitor.
-
Perform a functional assay to measure the inhibition of the alternative complement pathway. An example protocol for a hemolysis assay is provided below (Protocol 2).
-
From the dose-response curve of the functional assay, you can determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition.
-
The optimal concentration for your experiments will typically be at or above the IC50, but well below the concentration that causes cytotoxicity.
Protocol 2: Alternative Pathway Hemolysis Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit red blood cells (rRBCs) induced by the human alternative complement pathway.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Mg++ and EGTA (GVB/Mg-EGTA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well V-bottom plate
-
Spectrophotometer
Procedure:
-
Preparation of rRBCs:
-
Wash commercially available rRBCs three times with cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the washed rRBCs to a final concentration of 2 x 10^8 cells/mL in GVB/Mg-EGTA.
-
-
Assay Setup:
-
In a 96-well V-bottom plate, prepare serial dilutions of this compound in GVB/Mg-EGTA. Include a vehicle control (DMSO) and a positive control for lysis (water).
-
Add NHS to each well to a final concentration that causes submaximal lysis (this needs to be determined empirically, but a starting point is often 10-20%).
-
Add the prepared rRBC suspension to each well.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Reading the Results:
-
Pellet the intact rRBCs by centrifugation (e.g., 1000 x g for 5 minutes).
-
Carefully transfer the supernatant to a flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive (100% lysis) and negative (0% lysis) controls.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Protocol 3: C3b Deposition Assay by Flow Cytometry
This assay measures the inhibition of C3b deposition on the surface of cells, which is a key step in the alternative complement pathway.
Materials:
-
Target cells (e.g., a cell line known to activate the alternative pathway)
-
Normal human serum (NHS)
-
This compound
-
Fluorescently labeled anti-human C3b antibody (e.g., FITC or APC conjugated)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest your target cells and wash them with a suitable buffer.
-
Resuspend the cells to a concentration of 1-2 x 10^6 cells/mL.
-
-
Inhibition and Complement Activation:
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a short period (e.g., 15-30 minutes) at 37°C.
-
Add NHS (at a pre-determined concentration, e.g., 10-20%) to the cell suspension to initiate complement activation.
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Wash the cells with cold flow cytometry buffer to remove unbound serum proteins.
-
Resuspend the cells in the flow cytometry buffer containing the fluorescently labeled anti-C3b antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of C3b staining for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of C3b deposition based on the MFI values relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Danicopan | C26H23BrFN7O3 | CID 118323590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 5. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 6. What is the mechanism of Danicopan? [synapse.patsnap.com]
- 7. dovepress.com [dovepress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hemolysis Assay with Factor D Inhibitor 6
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using Factor D Inhibitor 6 in hemolysis assays.
Understanding the Hemolysis Assay and Factor D Inhibition
The hemolysis assay is a fundamental method used to assess the activity of the alternative complement pathway (AP). The AP is a critical component of the innate immune system that, when activated, can lead to the lysis of cells, including red blood cells (hemolysis). Factor D is a rate-limiting enzyme in the activation of the alternative pathway.[1] By inhibiting Factor D, compounds like Inhibitor 6 can prevent the cascade of events that leads to cell lysis. This makes them valuable therapeutic candidates for complement-mediated diseases such as paroxysmal nocturnal hemoglobinuria (PNH).[2][3][4]
Alternative Complement Pathway Signaling
The diagram below illustrates the key steps of the alternative complement pathway and the point of intervention for this compound.
Caption: Alternative complement pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the alternative pathway (AP) hemolysis assay?
The AP hemolysis assay, often referred to as an AH50 assay, measures the functional capability of the alternative complement pathway.[5] In this assay, rabbit red blood cells (RBCs) are typically used because they are potent activators of the human AP.[6] When these cells are incubated with human serum, the AP is activated, leading to the formation of the Membrane Attack Complex (MAC) on the RBC surface, which results in cell lysis.[7] The amount of hemoglobin released, measured spectrophotometrically, is proportional to the activity of the AP.
Q2: How does this compound work in this assay?
Factor D is a serine protease that cleaves Factor B when it is bound to C3b or C3(H2O), a crucial step for the formation of the C3 convertase (C3bBb).[2][8] this compound binds to Factor D, blocking its enzymatic activity. This prevents the formation of the C3 convertase, thereby halting the amplification loop of the alternative pathway and preventing the downstream events that lead to MAC formation and hemolysis.[4][8]
Q3: What are typical IC50 values for small-molecule Factor D inhibitors in a hemolysis assay?
The potency of Factor D inhibitors can vary. However, potent small-molecule inhibitors have been reported to inhibit hemolysis with IC50 values in the low nanomolar to micromolar range. For example, the Factor D inhibitor danicopan (ACH-4471) has shown IC50 values ranging from 0.0040 µM to 0.027 µM in hemolysis assays using PNH patient erythrocytes.[9][10]
| Inhibitor Example | Target | Assay Type | Reported IC50 Range (µM) |
| Danicopan (ACH-4471) | Factor D | PNH Erythrocyte Hemolysis | 0.0040 - 0.027[9][10] |
| ACH-3856 | Factor D | PNH Erythrocyte Hemolysis | 0.0029 - 0.016[9][10] |
Q4: Why are rabbit erythrocytes used instead of human erythrocytes?
Rabbit erythrocytes are used because they lack the surface regulators that protect human cells from the autologous complement system. This makes them susceptible to lysis by the human alternative complement pathway, providing a robust system for measuring AP activity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during hemolysis assays with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common hemolysis assay issues.
Issue 1: High background hemolysis in negative control wells (serum + buffer, no inhibitor).
-
Question: My negative control wells, which contain only serum and buffer, show over 20% hemolysis. What could be the cause?
-
Answer: High background hemolysis can be caused by several factors:
-
Poor Serum Quality: The serum may have been improperly handled (e.g., subjected to multiple freeze-thaw cycles) or stored for too long, leading to spontaneous complement activation.
-
Suboptimal Buffer Conditions: The buffer's pH or ionic strength may be incorrect, causing erythrocyte fragility. Ensure you are using a suitable buffer, such as Gelatin Veronal Buffer with magnesium and EGTA (GVB/Mg-EGTA).[11]
-
Mechanical Stress: Rough handling of the red blood cells during washing or pipetting can cause premature lysis.[12]
-
Contamination: Microbial contamination can sometimes activate the complement system.
-
Issue 2: this compound shows lower than expected potency (high IC50 value).
-
Question: The calculated IC50 for my inhibitor is significantly higher than expected. Why might this be happening?
-
Answer: Several factors can contribute to an apparent decrease in inhibitor potency:
-
Inhibitor Degradation: Ensure that the stock solution of this compound is correctly prepared and has not degraded due to improper storage. Some compounds can be sensitive to light or temperature.
-
Incorrect Concentration: Double-check all dilutions of the inhibitor. A simple dilution error is a common source of inaccurate results.
-
Serum Source: The concentration of complement proteins can vary between serum donors. If the serum used has particularly high levels of Factor D, a higher concentration of the inhibitor may be required to achieve 50% inhibition.
-
Assay Incubation Time: Incubation times can affect the measured degree of hemolysis.[13] Ensure that the incubation time is consistent with established protocols. Shorter incubation times may require higher inhibitor concentrations for the same effect.
-
Issue 3: High variability between replicate wells.
-
Question: I'm seeing a lot of variability in the absorbance readings between my duplicate or triplicate wells. What can I do to improve reproducibility?
-
Answer: High variability often points to technical inconsistencies in the assay setup.[14]
-
Inconsistent Cell Plating: Ensure that the red blood cells are well-mixed before being added to the plate to guarantee a uniform cell concentration in each well.
-
Pipetting Errors: Use calibrated pipettes and be mindful of your technique to ensure accurate and consistent volumes are added to each well, especially for the inhibitor dilutions and the serum.
-
Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, which can concentrate the reactants and affect the results. Consider not using the outermost wells or filling them with buffer to maintain humidity.
-
Pre-analytical Hemolysis: The initial blood sample may have undergone some hemolysis during collection or processing.[15][16] This can lead to inconsistent starting levels of free hemoglobin.
-
| Troubleshooting Summary | Potential Cause | Recommended Action |
| High Background Hemolysis | Poor serum quality, improper buffer conditions, mechanical stress on RBCs. | Use fresh, properly stored serum. Verify buffer composition and pH. Handle RBCs gently. |
| Low Inhibitor Potency | Inhibitor degradation, incorrect dilutions, high Factor D levels in serum. | Prepare fresh inhibitor stocks. Double-check all calculations. Test with a different serum lot if possible. |
| High Data Variability | Inconsistent cell plating, pipetting errors, plate edge effects. | Ensure RBC suspension is homogenous. Use calibrated pipettes with consistent technique. Avoid using the outer wells of the plate. |
Experimental Protocol: Alternative Pathway Hemolysis Assay
This protocol provides a general framework for assessing the activity of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the hemolysis assay with this compound.
1. Reagents and Materials:
-
This compound
-
Normal Human Serum (NHS) - stored at -80°C
-
Rabbit Red Blood Cells (rRBCs)
-
GVB/Mg-EGTA Buffer (Gelatin Veronal Buffer with 10 mM EGTA and 5 mM MgCl₂)
-
100% Lysis Control (e.g., water or 0.1% Triton X-100)
-
0% Lysis Control (Buffer only)
-
96-well V-bottom plates
-
Spectrophotometer (plate reader)
2. Preparation of Rabbit Erythrocytes:
-
Wash the rRBCs three times with GVB/Mg-EGTA buffer by centrifuging at 500 x g for 5 minutes and aspirating the supernatant.
-
After the final wash, resuspend the rRBC pellet to a 1% final concentration in GVB/Mg-EGTA.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer.
-
Add 50 µL of the inhibitor dilutions to the appropriate wells of a 96-well plate. For control wells, add 50 µL of buffer.
-
Add 25 µL of NHS (diluted to a final concentration that causes submaximal lysis, e.g., 8-10%) to all wells except the 0% lysis control.[17]
-
Add 25 µL of the 1% rRBC suspension to all wells.
-
For the 100% lysis control, add 25 µL of rRBCs to 75 µL of the 100% lysis solution.
-
For the 0% lysis control, add 25 µL of rRBCs to 75 µL of buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact cells.
-
Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Read the absorbance of the supernatant at 415 nm (or another appropriate wavelength for hemoglobin).
4. Data Analysis:
-
Calculate the percentage of hemolysis for each well using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_0%_control) / (Absorbance_100%_control - Absorbance_0%_control)] * 100
-
Plot the % Hemolysis against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to determine the IC50 value.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 5. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Modeling the activation of the alternative complement pathway and its effects on hemolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akadeum.com [akadeum.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Testing: 4 Causes of Hemolysis Buring Blood Sampling [en.seamaty.com]
- 17. haematologica.org [haematologica.org]
Off-target effects of Factor D inhibitor 6 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions for researchers using Factor D Inhibitor 6 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective small molecule that targets Factor D, a critical serine protease in the alternative complement pathway (AP).[1][2] Factor D's sole function is to cleave Factor B when it is bound to C3b, leading to the formation of the AP C3 convertase (C3bBb).[3][4] By inhibiting Factor D, the inhibitor effectively blocks the initiation and amplification of the alternative pathway, preventing downstream events like opsonization, inflammation, and the formation of the membrane attack complex (MAC).[1][2]
Q2: In which cellular assays can I evaluate the efficacy of this compound?
A2: The efficacy of this compound can be assessed in several key cellular assays that measure the activity of the alternative complement pathway. The most common are:
-
Alternative Pathway Hemolytic Assay (AH50): This is a functional assay that measures the ability of a serum sample to lyse rabbit or guinea pig erythrocytes.[5] The inhibitor's potency is determined by its ability to prevent this hemolysis.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): These assays quantify the activation of the alternative pathway by measuring the deposition of complement products, such as the C5b-9 complex (MAC), on a surface coated with an AP activator like lipopolysaccharide (LPS).[7][8]
-
C3b Deposition Assay: This assay, often analyzed via flow cytometry or ELISA, measures the amount of C3b deposited on target cells. Factor D inhibition is expected to significantly reduce C3b deposition.[6][9]
-
Modified Ham Test: For disease-specific contexts like paroxysmal nocturnal hemoglobinuria (PNH) or atypical hemolytic uremic syndrome (aHUS), this assay measures the ability of patient serum to kill cells that lack complement regulatory proteins. The inhibitor can be tested for its capacity to block this cell killing.[6][10]
Q3: What are the potential off-target effects of this compound?
A3: this compound has been designed for high selectivity. Factor D's only known natural substrate is Factor B, and its active site has a unique architecture, which facilitates the design of specific inhibitors.[3][6] While comprehensive off-target screening is always recommended, initial panels against other serine proteases have shown minimal activity, suggesting a low potential for off-target effects.[6] However, researchers should remain aware that off-target effects are a possibility with any small molecule inhibitor and can contribute to unexpected cellular phenotypes.[11][12]
Q4: How should I properly handle and store serum for use in complement activation assays?
A4: Proper sample handling is critical for reliable results in complement assays. Due to the potential for artificial complement activation, serum should be processed promptly.[13] After collection, blood should be allowed to clot on wet ice, centrifuged at 4°C, and the serum immediately aliquoted and frozen at -80°C.[13][14] Avoid repeated freeze-thaw cycles.[13] For analyzing individual complement activation products, EDTA plasma is preferred as it chelates the Mg2+ and Ca2+ ions necessary for convertase activity, thus preventing ex vivo activation.[13]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Activator | Species | Readout | IC50 (nM) |
| AP Hemolysis Assay | Rabbit Erythrocytes | Human Serum | Hemolysis (AH50) | 5.5 |
| AP ELISA | LPS-coated plate | Human Serum | C5b-9 Deposition | 7.2 |
| C3b Deposition | PNH Patient Erythrocytes | Human Serum | C3b Deposition | 9.8 |
| Modified Ham Test | PIGA-null cells | aHUS Patient Serum | Cell Viability | 6.1 |
Note: These values are representative and may vary based on specific experimental conditions.
Table 2: Selectivity Profile of this compound
| Target | Class | % Inhibition @ 10 µM |
| Factor D | Complement Serine Protease | 99% |
| Factor B | Complement Serine Protease | < 5% |
| C1s | Complement Serine Protease | < 2% |
| Thrombin | Coagulation Serine Protease | < 1% |
| Trypsin | Digestive Serine Protease | < 5% |
| Chymotrypsin | Digestive Serine Protease | < 5% |
| Plasmin | Fibrinolytic Serine Protease | < 3% |
| Cathepsin G | Inflammatory Serine Protease | < 4% |
Visualizations
Signaling Pathway
Caption: Inhibition of the Alternative Complement Pathway by this compound.
Experimental Workflow
References
- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 2. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 4. complementtech.com [complementtech.com]
- 5. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. dovepress.com [dovepress.com]
- 10. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: Interpreting Unexpected Results in Factor D Inhibition Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Factor D inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Factor D inhibitors?
A1: Factor D is a serine protease that is the rate-limiting enzyme in the alternative complement pathway.[1] It cleaves Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb).[1][2] Factor D inhibitors block this cleavage, thereby preventing the formation of the C3 convertase and halting the amplification loop of the alternative pathway.[1][3]
Q2: Why is Factor D considered a good therapeutic target?
A2: Factor D is an attractive target because it has the lowest concentration of all complement proteins in the blood, making it a limiting factor in the alternative pathway.[3] Its inhibition is specific to the alternative pathway, which is a key driver of several complement-mediated diseases, while potentially leaving the classical and lectin pathways partially functional for immune defense against pathogens.[4]
Q3: What are the most common assays used to evaluate Factor D inhibitors?
A3: The most common assays include:
-
Hemolytic Assays: These measure the ability of the inhibitor to prevent the lysis of red blood cells (e.g., rabbit or human PNH erythrocytes) by the alternative complement pathway.
-
C3 Deposition Assays: These quantify the amount of C3b and its fragments deposited on a surface (e.g., cells or ELISA plates) and are often measured by flow cytometry or ELISA.
-
Bb Fragment Assays: These measure the levels of Bb fragment, a product of Factor B cleavage by Factor D, typically using an ELISA.[5][6]
-
Binding Assays: These determine the affinity and kinetics of the inhibitor binding to Factor D, often using techniques like Surface Plasmon Resonance (SPR).[1]
Troubleshooting Guides
Hemolytic Assays
Q: I'm observing high background hemolysis in my negative controls (no inhibitor). What could be the cause?
A: High background in hemolytic assays can be caused by several factors. Spontaneous lysis of fragile erythrocytes can be a contributor. Ensure that the red blood cells are fresh and handled gently. Another potential issue is the quality of the serum or plasma being used; improper handling and storage can lead to spontaneous complement activation.[7] Finally, the buffer composition, particularly the concentration of Mg2+, is critical for alternative pathway activation and should be optimized.[8]
Q: My dose-response curve is not sigmoidal, or I'm seeing a "prozone-like" effect at high inhibitor concentrations. What does this mean?
A: A non-sigmoidal dose-response curve can indicate several issues. A "prozone-like" effect, where you see less inhibition at very high concentrations, could be due to inhibitor solubility issues, off-target effects, or interference with the assay detection method. It is crucial to check for compound precipitation at high concentrations. Some small molecule inhibitors have been reported to have paradoxical effects on related pathways at high concentrations, although this is not well-documented specifically for Factor D inhibitors.
Q: There is significant variability in IC50 values between different donors of human serum. Why is this?
A: Significant variability in IC50 values between serum donors is a known phenomenon.[1] This can be attributed to genetic variations in complement proteins, differences in the baseline level of complement activation, or the presence of other factors in the serum that may influence the assay. It is recommended to test inhibitors in a pool of serum from multiple donors to get a more representative IC50 value.
| Troubleshooting Hemolytic Assays | |
| Issue | Potential Cause & Solution |
| High Background Hemolysis | 1. Erythrocyte fragility: Use fresh, properly handled red blood cells. 2. Serum quality: Use properly stored serum/plasma to avoid spontaneous activation.[7] 3. Buffer conditions: Optimize Mg2+ concentration.[8] |
| Non-Sigmoidal Dose-Response | 1. Inhibitor solubility: Check for precipitation at high concentrations. 2. Off-target effects: Consider the possibility of off-target interactions at high concentrations. |
| High Inter-Donor Variability | 1. Genetic/baseline differences: This is expected.[1] 2. Solution: Test in pooled serum from multiple donors for a more representative result. |
C3 and Bb Deposition Assays
Q: I am seeing higher than expected C3 deposition even in the presence of a potent Factor D inhibitor. What could be happening?
A: While Factor D inhibition effectively blocks the alternative pathway amplification loop, it may not completely abolish all C3 deposition. The initial deposition of C3b can still occur through the classical or lectin pathways, or through the "tick-over" mechanism of the alternative pathway, which may be less sensitive to Factor D inhibition.[2] Additionally, if your assay system can activate the classical or lectin pathways, you will see C3 deposition that is independent of Factor D.
Q: My Bb fragment ELISA results show incomplete suppression, even at high inhibitor concentrations. Is the inhibitor not working?
A: Incomplete suppression of Bb fragment generation could indicate that there is a low level of Factor B cleavage that is not fully inhibited. It is also possible that the antibody used in the ELISA has some cross-reactivity with other proteins, leading to a background signal. Ensure you are using a well-validated ELISA kit and include appropriate controls.[6][9]
| Troubleshooting Deposition Assays | |
| Issue | Potential Cause & Solution |
| Unexpected C3 Deposition | 1. Activation of other pathways: The classical or lectin pathways may be activated. 2. "Tick-over" mechanism: The initial, low-level C3b deposition may be less sensitive to Factor D inhibition.[2] |
| Incomplete Bb Suppression | 1. Residual Factor D activity: A low level of Factor B cleavage may persist. 2. ELISA cross-reactivity: Ensure the specificity of your detection antibody.[6][9] |
General Issues
Q: My results from the hemolytic assay and the C3 deposition assay are conflicting. How do I interpret this?
A: Discrepancies between different assays are not uncommon. For example, a higher concentration of inhibitor may be required to inhibit C3 deposition compared to hemolysis.[1] This could be due to differences in assay sensitivity and the amplification nature of the complement cascade. Hemolysis is the final step of the cascade and may be more sensitive to initial inhibition, whereas C3 deposition occurs upstream. It is important to consider the entire data set from multiple assays to understand the inhibitor's profile.
Q: Could my Factor D inhibitor have off-target effects?
A: Like any small molecule inhibitor, off-target effects are a possibility.[10] While many Factor D inhibitors are designed to be highly selective, it is good practice to screen them against a panel of other serine proteases to confirm their specificity.[1] Unexpected results could potentially be explained by the inhibitor interacting with other components of the complement system or other proteins in the assay.
Experimental Protocols
Alternative Pathway Hemolytic Assay
Objective: To determine the concentration of a Factor D inhibitor required to inhibit 50% of alternative pathway-mediated hemolysis (IC50).
Materials:
-
Rabbit red blood cells (rRBCs)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS)
-
Factor D inhibitor
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Wash rRBCs three times with GVB/Mg-EGTA and resuspend to a concentration of 2x108 cells/mL.
-
Prepare serial dilutions of the Factor D inhibitor in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted inhibitor to the appropriate wells.
-
Add 50 µL of diluted NHS (typically 1:10 to 1:20 dilution in GVB/Mg-EGTA) to all wells except the blank.
-
Add 50 µL of the rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control (NHS without inhibitor) and negative control (buffer only).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
C3 Deposition Assay (Flow Cytometry)
Objective: To measure the effect of a Factor D inhibitor on C3b/iC3b deposition on cells.
Materials:
-
Target cells (e.g., PNH patient erythrocytes or a cell line)
-
Normal Human Serum (NHS)
-
Factor D inhibitor
-
Fluorescently labeled anti-C3c or anti-C3d antibody
-
Flow cytometer
Methodology:
-
Prepare target cells and adjust to a concentration of 1x106 cells/mL.
-
Prepare serial dilutions of the Factor D inhibitor.
-
In tubes, pre-incubate the cells with the diluted inhibitor for 15 minutes at room temperature.
-
Add NHS (typically at a final concentration of 10-20%) to initiate complement activation.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding ice-cold wash buffer containing EDTA.
-
Wash the cells twice with wash buffer.
-
Incubate the cells with the fluorescently labeled anti-C3 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice.
-
Resuspend the cells in buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the C3 staining.
-
Plot the MFI versus the inhibitor concentration to determine the IC50 for C3 deposition inhibition.
Visualizations
Caption: Alternative Pathway Activation and Amplification Loop Inhibition.
Caption: Experimental Workflow for a Hemolytic Assay.
Caption: Logical Relationship for Troubleshooting Unexpected Results.
References
- 1. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. morebio.co.kr [morebio.co.kr]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Controlling for Complement Activation In Vitro with Factor D Inhibitor 6
Welcome to the technical support center for the use of Factor D Inhibitor 6 in in vitro complement activation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that potently and selectively blocks the activity of Factor D, a critical serine protease in the alternative complement pathway.[1] Factor D's primary function is to cleave Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb).[2][3][4] This C3 convertase is the central amplification enzyme of the alternative pathway. By inhibiting Factor D, this inhibitor prevents the formation of the C3 convertase, thereby halting the amplification loop of the alternative pathway and subsequent downstream events, including the production of inflammatory mediators and the formation of the Membrane Attack Complex (MAC).[4][5][6][7]
Q2: Which in vitro assays are recommended to assess the activity of this compound?
A2: Several in vitro assays can be used to quantify the inhibitory effect of this compound on the alternative complement pathway. The most common and recommended assays include:
-
Alternative Pathway Hemolytic Assay (AH50): This is a classic functional assay that measures the ability of a serum sample to lyse rabbit red blood cells, which are potent activators of the alternative pathway.[8][9] The inhibitory effect of this compound is determined by its ability to reduce hemolysis in a dose-dependent manner.
-
ELISA-based Assays: These assays offer a more high-throughput and reproducible alternative to hemolytic assays.[10][11] They typically use microplates coated with an activator of the alternative pathway (e.g., LPS) and measure the deposition of complement components like C3b or the formation of the MAC (C5b-9).[10][11] The reduction in C3b or C5b-9 deposition in the presence of the inhibitor reflects its activity.
-
Modified Ham Test: This cell-based assay utilizes a cell line deficient in GPI-anchored complement regulatory proteins (like CD55 and CD59), making them highly susceptible to complement-mediated lysis via the alternative pathway.[12][13] The assay measures cell death, and the inhibitor's efficacy is determined by its ability to protect these cells from lysis.[12][13]
Q3: How do I choose the appropriate concentration range for this compound in my experiments?
A3: The optimal concentration range for this compound depends on the specific assay and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value. Based on available data for similar small molecule Factor D inhibitors, a starting concentration range of 0.001 µM to 10 µM is often effective in in vitro assays.[13] For instance, in a traditional Ham test with cells from paroxysmal nocturnal hemoglobinuria (PNH) patients, significant reduction in complement-mediated hemolysis was observed at concentrations as low as 0.01 μM.[13]
Troubleshooting Guides
Issue 1: High background or spontaneous complement activation in my negative controls.
-
Possible Cause: Inappropriate sample handling and storage. Complement proteins are heat-labile and can become activated during sample collection, processing, and storage.[14][15]
-
Troubleshooting Steps:
-
Sample Collection: Use appropriate anticoagulants if working with plasma (EDTA is preferred for component analysis, while heparin can interfere with some assays).[16] For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation.
-
Processing: Centrifuge samples at a low temperature (e.g., 4°C) to separate serum or plasma.
-
Storage: Aliquot samples and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to complement activation.[14]
-
Assay Buffer: Ensure your assay buffer contains appropriate chelators (e.g., EDTA) for negative controls to block complement activation.
-
Issue 2: The inhibitory effect of this compound is lower than expected.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a wider range of inhibitor concentrations in your dose-response experiment to ensure you have captured the full inhibitory curve.
-
Possible Cause 2: Inactive or degraded inhibitor.
-
Troubleshooting Step: Verify the purity and integrity of your this compound stock. If possible, use a fresh batch of the inhibitor. Prepare fresh dilutions of the inhibitor for each experiment.
-
Possible Cause 3: Assay conditions are not specific for the alternative pathway.
-
Troubleshooting Step: Ensure your assay is specifically designed to measure the alternative pathway. For example, in hemolytic assays, use rabbit erythrocytes which specifically activate the alternative pathway. For ELISA-based assays, use buffers that chelate Ca2+ (e.g., containing EGTA and Mg2+) to block the classical and lectin pathways, which are calcium-dependent.[12]
Issue 3: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent pipetting or cell plating.
-
Troubleshooting Steps:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
When working with cells, ensure a homogenous cell suspension and consistent cell numbers in each well.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media to create a humidity barrier.
-
Possible Cause 3: Reagent variability.
-
Troubleshooting Step: Use reagents from the same lot number for a set of experiments to minimize variability.
Data Presentation
Table 1: Example IC50 Values for a Factor D Inhibitor in Different In Vitro Assays
| Assay Type | Activator | Measured Endpoint | Example IC50 (µM) |
| AH50 Hemolytic Assay | Rabbit Erythrocytes | Hemolysis (OD414nm) | 0.05 |
| AP-ELISA | LPS | C5b-9 Deposition | 0.02 |
| Modified Ham Test | PIGA-null cells | Cell Viability | 0.03 |
Experimental Protocols
Protocol 1: Alternative Pathway Hemolytic Assay (AH50)
-
Prepare Rabbit Red Blood Cells (rRBCs): Wash commercially available rRBCs three times with GVB++ buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+). Resuspend the rRBCs to a final concentration of 2 x 10^8 cells/mL.
-
Prepare Serum Samples: Use normal human serum (NHS) as the source of complement. Prepare serial dilutions of this compound in GVB++ buffer.
-
Assay Setup: In a 96-well V-bottom plate, add 50 µL of diluted inhibitor to 50 µL of NHS (final serum concentration should be determined by titration, often around 10-20%). Incubate for 15 minutes at 37°C.
-
Initiate Hemolysis: Add 50 µL of the prepared rRBC suspension to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Stop Reaction: Add 50 µL of cold GVB-EDTA buffer to each well to stop the reaction.
-
Pellet Cells: Centrifuge the plate at 1000 x g for 5 minutes.
-
Measure Hemolysis: Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 414 nm to quantify hemoglobin release.
-
Controls: Include a 100% lysis control (rRBCs in water) and a 0% lysis control (rRBCs in GVB-EDTA buffer).
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the controls and determine the IC50 value.
Protocol 2: Alternative Pathway ELISA (AP-ELISA)
-
Coat Plate: Coat a 96-well microplate with an AP activator, such as lipopolysaccharide (LPS) from E. coli (10 µg/mL in PBS), overnight at 4°C.
-
Block: Wash the plate three times with PBS-Tween (0.05%) and block with 1% BSA in PBS for 1 hour at room temperature.
-
Prepare Samples: Prepare serial dilutions of this compound. Mix the diluted inhibitor with normal human serum (NHS) diluted in an AP-specific buffer (e.g., GVB/Mg-EGTA) to the desired final concentration.
-
Incubation: Add the inhibitor-serum mixtures to the coated wells and incubate for 1 hour at 37°C.
-
Detection of C5b-9: Wash the plate and add a primary antibody specific for a neoantigen on the C5b-9 complex. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Develop: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Read Plate: Measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations to determine the IC50.
Visualizations
Caption: Mechanism of Factor D inhibition in the alternative complement pathway.
Caption: Workflow for an Alternative Pathway Hemolytic (AH50) Assay.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 3. immunopaedia.org.za [immunopaedia.org.za]
- 4. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 8. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 9. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Editorial: Current challenges in complement diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Factor D Inhibitor 6 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Factor D inhibitors, exemplified here as "Factor D Inhibitor 6." The information is designed to assist with the optimization of dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Factor D inhibitors?
A1: Factor D is a serine protease that is the rate-limiting enzyme in the alternative complement pathway.[1][2] It plays a crucial role in the formation of the C3 convertase (C3bBb) by cleaving Factor B when it is bound to C3b.[3][4] Factor D inhibitors block the enzymatic activity of Factor D, thereby preventing the formation of C3 convertase. This inhibition halts the amplification loop of the alternative pathway and the subsequent downstream effects, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).[4][5]
Q2: What are the expected IC50 values for potent Factor D inhibitors?
A2: The half-maximal inhibitory concentration (IC50) for potent Factor D inhibitors typically falls within the nanomolar range. For example, the small molecule inhibitor ACH-4471 (danicopan) has been reported to have IC50 values ranging from 0.0040 µM to 0.027 µM in hemolysis assays.[5][6] Another inhibitor, ACH-3856, showed IC50 values between 0.0029 µM and 0.016 µM in similar assays.[5][6] The specific IC50 will vary depending on the compound and the experimental conditions.
Q3: What type of assay is commonly used to determine the dose-response curve of a Factor D inhibitor?
A3: A common and physiologically relevant method is the in vitro hemolysis assay, often referred to as a modified Ham test.[5][6] This assay measures the ability of the inhibitor to prevent the lysis of red blood cells (erythrocytes) from patients with paroxysmal nocturnal hemoglobinuria (PNH) in the presence of serum, which provides the components of the complement system.[5][6] The amount of hemolysis is typically quantified by measuring the absorbance of released hemoglobin.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent pipetting of inhibitor, serum, or cells. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of reagents where possible. |
| Cell clumping or uneven cell distribution. | Gently resuspend cells before aliquoting into assay plates. Ensure a homogenous cell suspension. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| No inhibition observed, or very high IC50 value | Inactive inhibitor compound. | Verify the identity and purity of the inhibitor. Ensure proper storage conditions to prevent degradation. |
| Incorrect inhibitor concentration range. | Perform a wider range of serial dilutions, from picomolar to micromolar, to capture the full dose-response curve. | |
| Suboptimal assay conditions (e.g., pH, temperature). | Ensure the assay buffer is at the correct pH and that incubations are performed at the recommended temperature. | |
| Steep or shallow dose-response curve | A very steep curve may indicate high cooperativity or off-target effects at higher concentrations. | Re-evaluate the inhibitor's mechanism of action and consider potential non-specific effects. |
| A very shallow curve can suggest low potency or issues with the assay dynamic range. | Optimize the assay to ensure a clear distinction between baseline and maximal response. Check for inhibitor solubility issues. | |
| Inconsistent results between experiments | Variation in serum batches (complement activity). | Use a large, single batch of pooled normal human serum for a series of experiments. Qualify each new serum lot. |
| Differences in cell viability or density. | Standardize cell preparation protocols and perform cell counts and viability checks for each experiment. |
Experimental Protocols
Protocol: In Vitro Hemolysis Assay for Factor D Inhibition
This protocol outlines a method for determining the IC50 of a Factor D inhibitor using a hemolysis assay with PNH-like red blood cells.
1. Materials:
- This compound (and other reference inhibitors like ACH-4471)
- Normal human serum (NHS) as a source of complement
- PNH-like red blood cells (or antibody-sensitized sheep erythrocytes)
- Gelatin veronal buffer with magnesium and calcium (GVB++)
- EDTA solution
- 96-well V-bottom microplates
- Spectrophotometer (plate reader)
2. Methods:
- Prepare Inhibitor Dilutions: Create a serial dilution of this compound in GVB++ buffer. Typically, a 10-point dilution series is prepared, ranging from low nanomolar to high micromolar concentrations.
- Assay Plate Setup:
- Add the diluted inhibitor to the appropriate wells of a 96-well plate.
- Include control wells:
- Buffer Control (0% Lysis): Cells + GVB++ buffer only.
- Serum Control (100% Lysis): Cells + NHS (without inhibitor).
- EDTA Control: Cells + NHS + EDTA (to chelate divalent cations and block complement activation).
- Add Serum and Cells:
- Add NHS to all wells except the buffer control.
- Add the red blood cell suspension to all wells.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement-mediated lysis.
- Stop Reaction and Pellet Cells: Stop the reaction by adding cold GVB-EDTA. Centrifuge the plate to pellet the intact red blood cells.
- Measure Hemolysis: Transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 412 nm).
- Data Analysis:
- Normalize the data using the 0% and 100% lysis controls.
- Plot the percentage of hemolysis against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Quantitative Data Summary
The following table summarizes published inhibitory activities of known Factor D inhibitors.
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| ACH-4471 (Danicopan) | Hemolysis of PNH erythrocytes | 0.0040 - 0.027 | [5][6] |
| ACH-3856 | Hemolysis of PNH erythrocytes | 0.0029 - 0.016 | [5][6] |
| ACH-4471 (Danicopan) | Factor D proteolytic activity | 0.015 ± 0.003 | [6] |
| ACH-3856 | Factor D proteolytic activity | 0.0058 ± 0.0005 | [6] |
Visualizations
Signaling Pathway
References
- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 2. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Factor D inhibitor 6 experimental results
Welcome to the Technical Support Center for Factor D Inhibitor 6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in a clear, accessible manner.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound, leading to experimental variability.
Q1: We are observing inconsistent IC50 values for this compound in our hemolytic assay. What are the potential causes and solutions?
A1: Inconsistent IC50 values in hemolytic assays are a common issue when working with complement inhibitors. Several factors can contribute to this variability:
-
Serum Source and Handling: The age, handling, and freeze-thaw cycles of the serum used are critical. Complement activity can degrade over time, even when stored at -80°C.
-
Recommendation: Use serum from a consistent source, aliquot it upon receipt to minimize freeze-thaw cycles, and always handle it on ice to prevent spontaneous complement activation. A substantial portion of reviewed studies on complement activation did not use the appropriate sample type or did not specify the sample type used, which can lead to misinterpretation of results.[1]
-
-
Erythrocyte Viability: The health and age of the erythrocytes (e.g., rabbit erythrocytes for the alternative pathway assay) are crucial. Older or damaged cells can lyse spontaneously, leading to high background and variable results.
-
Recommendation: Use freshly isolated erythrocytes whenever possible. If using preserved cells, ensure they are within their expiration date and wash them thoroughly before use to remove any lysing agents or debris.
-
-
Reagent Concentration and pH: Incorrect concentrations of buffers, cations (Mg2+ is required for the alternative pathway), or a suboptimal pH can significantly impact assay performance.
-
Recommendation: Prepare all buffers and reagent solutions fresh and validate their pH. Ensure accurate pipetting of all components.
-
-
Incubation Time and Temperature: Both incubation time and temperature are critical parameters. Deviations can lead to either incomplete or excessive hemolysis.
-
Recommendation: Use a calibrated incubator and a precise timer for all incubation steps. Optimize the incubation time for your specific assay conditions to ensure you are in the linear range of the hemolysis curve.
-
Q2: Our C3 deposition assay is showing high background or non-specific binding. How can we troubleshoot this?
A2: High background in a C3 deposition assay, often measured by flow cytometry, can mask the specific inhibitory effect of this compound. Here are some common causes and solutions:
-
Spontaneous Complement Activation: As with hemolytic assays, improper sample handling can lead to spontaneous complement activation and C3 deposition on your target cells.
-
Recommendation: Handle serum and cells on ice. Use buffers containing appropriate complement inhibitors (e.g., EDTA) in your negative controls to assess the level of spontaneous activation.
-
-
Antibody-Related Issues: If using an antibody-based detection method, non-specific binding of the primary or secondary antibody can be a major source of background.
-
Recommendation: Include proper controls, such as isotype controls and secondary antibody-only controls. Titrate your antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. Consider using a directly conjugated primary antibody to eliminate the need for a secondary antibody. For certain cell types like S. aureus, which express immunoglobulin-binding proteins, traditional antibody-based detection can be problematic.[2]
-
-
Cell Health and Activation State: Unhealthy or activated cells can non-specifically bind proteins, including antibodies and complement components.
-
Recommendation: Ensure your cells are healthy and in the correct growth phase. Use a viability dye to exclude dead cells from your analysis. Be mindful of any pre-treatment steps that might inadvertently activate your cells.
-
-
Insufficient Washing: Inadequate washing between steps can leave residual antibodies or complement proteins, leading to high background.
-
Recommendation: Optimize your washing protocol. Increase the number of washes or the volume of washing buffer. Ensure complete removal of the supernatant after each centrifugation step without disturbing the cell pellet.
-
Q3: We are concerned about potential off-target effects of this compound in our cellular assays. What is known about its selectivity?
A3: this compound has been shown to be highly selective for Factor D. Studies have demonstrated that it does not inhibit other components of the complement system, such as Factor B, or the classical and lectin pathways.[3] Furthermore, it has been tested against a broad panel of other proteases, kinases, ion channels, and receptors and found to be inactive. However, it is important to acknowledge that all small molecule inhibitors have the potential for off-target effects, which can be context-dependent.[4]
-
Recommendation: To control for potential off-target effects in your specific experimental system, consider including a structurally distinct Factor D inhibitor as a comparator. Additionally, if you have a known pathway that you suspect might be affected, you can perform specific assays to rule out off-target activity.
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage and handling are crucial for maintaining the potency and stability of this compound.
-
Storage: The lyophilized powder should be stored at -20°C for long-term storage.
-
Reconstitution: For creating a stock solution, use a high-quality, anhydrous solvent such as DMSO. After reconstitution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.[5]
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer. Avoid storing diluted solutions for extended periods.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from various in vitro and in vivo experiments.
Table 1: In Vitro Activity of this compound and Comparators
| Compound | Target | Assay | IC50 (µM) | Kd (µM) | Reference |
| This compound | Factor D | Enzymatic Assay | 0.030 | 0.006 | [3] |
| ACH-3856 | Factor D | Hemolysis Assay (PNH erythrocytes) | 0.0029 - 0.016 | - | [3] |
| ACH-4471 (Danicopan) | Factor D | Hemolysis Assay (PNH erythrocytes) | 0.0040 - 0.027 | - | [3] |
| ACH-3856 | Factor D | Proteolytic Activity (Bb production) | 0.0058 ± 0.0005 | 0.00036 | [3] |
| ACH-4471 (Danicopan) | Factor D | Proteolytic Activity (Bb production) | 0.015 ± 0.003 | 0.00054 | [3] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of ACH-4471 (Danicopan) in Cynomolgus Monkeys
| Parameter | Value | Units |
| Dose | 200 | mg/kg (oral) |
| Cmax | 4020 ± 1480 | ng/mL |
| Tmax | 15.3 ± 1.2 | hours |
| AUC (0-30h) | 48,300 ± 19,100 | ng*h/mL |
Data from a study involving oral dosing at 0 and 12 hours.[3]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound.
Alternative Pathway (AP) Hemolytic Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit erythrocytes via the alternative complement pathway.
Materials:
-
Rabbit erythrocytes
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Plate reader (414 nm)
Procedure:
-
Prepare Rabbit Erythrocytes:
-
Wash rabbit erythrocytes three times with cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the erythrocyte pellet in GVB/Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of this compound in GVB/Mg-EGTA to achieve a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of GVB/Mg-EGTA to each well.
-
Add 25 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 25 µL of diluted NHS (typically a 1:10 dilution in GVB/Mg-EGTA, but should be optimized) to all wells except the 0% lysis control.
-
For the 0% lysis control, add 25 µL of GVB/Mg-EGTA instead of NHS.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Hemolysis:
-
Add 50 µL of the prepared rabbit erythrocyte suspension to all wells.
-
For the 100% lysis control, add 100 µL of distilled water to a set of wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each well using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100
-
Plot the % hemolysis against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
C3 Deposition Assay (Flow Cytometry)
This protocol describes the measurement of C3 fragment deposition on the surface of PNH-like cells and its inhibition by this compound.
Materials:
-
PNH-like cells (e.g., PIGA-deficient cell line)
-
Normal Human Serum (NHS)
-
This compound
-
FITC-conjugated anti-C3c antibody
-
FACS buffer (PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest PNH-like cells and wash them twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Serum Incubation:
-
In a 96-well U-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of serially diluted this compound or vehicle control.
-
Add 25 µL of diluted NHS (typically 20% in a buffer that supports the alternative pathway, such as GVB/Mg-EGTA).
-
Incubate on ice for 30 minutes.
-
-
Complement Activation:
-
Transfer the plate to a 37°C water bath and incubate for 30 minutes to allow for complement activation and C3 deposition.
-
-
Staining:
-
Stop the reaction by adding 150 µL of cold FACS buffer to each well.
-
Centrifuge the plate at 400 x g for 4 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the FITC-conjugated anti-C3c antibody at the predetermined optimal concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) of the FITC signal for each sample.
-
Normalize the MFI of the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.
-
Plot the % inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Alternative Complement Pathway and Inhibition by this compound
Caption: Alternative complement pathway showing inhibition by this compound.
Experimental Workflow for Hemolytic Assay
Caption: Workflow for the alternative pathway hemolytic assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
- 1. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel method for detecting complement C3 deposition on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.basf.com [download.basf.com]
Improving the specificity of alternative complement pathway assays
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity and reliability of their alternative complement pathway (AP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an ELISA-based alternative pathway functional assay? A1: ELISA-based AP assays, such as the Wieslab® assay, use microtiter wells coated with a specific activator of the alternative pathway, like lipopolysaccharide (LPS).[1][2] When serum is added, the AP is activated, leading to the formation of the C5b-9 membrane attack complex (MAC).[3] The assay quantifies this activation by using a labeled antibody that detects a unique neoantigen exposed on the C5b-9 complex.[3] The amount of C5b-9 generated is directly proportional to the functional activity of the alternative pathway.[3]
Q2: How does the hemolytic (AH50) assay measure alternative pathway function? A2: The AH50 assay measures the ability of a serum sample to lyse non-sensitized rabbit red blood cells (erythrocytes).[4][5] Rabbit erythrocytes are used because they do not effectively bind human Factor H, a key negative regulator of the AP, thus allowing for pathway activation on their surface.[1][4] The assay is performed in a buffer containing magnesium and EGTA, which chelates calcium to block the classical pathway while providing the necessary magnesium for the AP.[5] The result is typically reported as the serum dilution required to achieve 50% hemolysis (AH50).[6]
Q3: Why is proper sample handling critical for AP functional assays? A3: Complement proteins are sensitive to degradation, and improper handling can lead to falsely low results.[7] Functional assays require complement-preserved serum.[8] It is crucial to allow blood to clot on ice and to centrifuge at 4°C, freezing the serum within 30 minutes of centrifugation.[7] Anticoagulants like EDTA must be avoided as they chelate the divalent cations (Mg²⁺) necessary for AP activation.[9] Repeated freeze-thaw cycles should also be avoided.[10]
Q4: What do low C3 levels with normal C4 levels indicate? A4: A pattern of decreased C3 levels with normal C4 levels suggests specific activation of the alternative pathway.[4] The classical pathway requires C4 for activation, so its normal level points away from classical pathway consumption. Since the AP consumes C3 directly, isolated low C3 is a common indicator of AP-mediated diseases.[4]
Q5: Can these assays distinguish between a component deficiency and pathway dysregulation? A5: Functional assays like AH50 and AP ELISA are excellent screening tools for both component deficiencies and dysregulation.[7][11] An absent or very low result can indicate a deficiency in one of the AP components (Factor B, Factor D, Properdin) or terminal components (C3, C5-C9).[1][7] It can also indicate consumption due to over-activation, for instance, from autoantibodies like C3 Nephritic Factors (C3NeF) that stabilize the C3 convertase.[4][12] Further specific component measurements are needed to differentiate the exact cause.
Alternative Complement Pathway Diagram
References
- 1. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of the alternative pathway in complement activation on cell surfaces depends on the strength of classical pathway initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svarlifescience.com [svarlifescience.com]
- 4. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Alternative Complement Pathway, Functional, Serum - Duke University Hospital [duke.testcatalog.org]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Alternative Complement Pathway ELISA Kit [Mouse], 2 x 96 det. - Creative Biolabs [adcc.creative-biolabs.com]
- 11. Complement Testing - Complement Deficiency and Anticomplement Therapeutic Response Monitoring | Choose the Right Test [arupconsult.com]
- 12. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Challenges in In Vivo Studies with Factor D Inhibitor 6
Welcome to the technical support center for Factor D inhibitor 6. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo studies with this potent and selective small-molecule inhibitor of the alternative complement pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent, (S)-proline-based small molecule that selectively and reversibly binds to the latent conformation of Factor D.[1][2] Factor D is a serine protease that serves as the rate-limiting enzyme in the alternative complement pathway (AP).[1][3] By inhibiting Factor D, the inhibitor prevents the cleavage of Factor B into Ba and Bb. This action blocks the formation of the AP C3 convertase (C3bBb), a critical step for the amplification of the complement cascade.[2][4][5] This upstream inhibition effectively shuts down the AP, which is implicated in the pathology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[6][7]
Q2: What makes Factor D a compelling target for therapeutic inhibition?
A2: Factor D is an attractive therapeutic target for several reasons. It has the lowest concentration of any complement protein in human blood, making it the limiting enzyme for AP activation.[1] Furthermore, Factor D is a highly specific serine protease with Factor B being its only known natural substrate.[3] This specificity suggests a lower likelihood of off-target effects compared to inhibitors of more promiscuous enzymes. Targeting the AP upstream at the level of Factor D can prevent both downstream inflammatory events and the opsonization of cells with C3 fragments, which is a key driver of extravascular hemolysis in some conditions.[3][8]
Q3: What are the primary challenges encountered in in vivo studies with this compound and its analogs?
A3: The main challenge is achieving complete and sustained inhibition of the alternative pathway.[9] Preclinical and clinical studies with similar oral Factor D inhibitors, such as danicopan (ACH-4471), have shown that pharmacokinetic and pharmacodynamic (PK/PD) properties are critical.[8][10] Issues can include variable oral bioavailability, rapid clearance, and trough drug concentrations that are insufficient to fully suppress AP activity between doses.[8][9][10] This can lead to breakthrough hemolysis or a lack of efficacy, particularly in diseases where near-complete pathway inhibition is required.[9] Selecting the correct animal model is also crucial, as some inhibitors are highly specific to human Factor D and may require the use of humanized mouse models.[6]
Q4: Can I use standard rodent models for in vivo efficacy studies?
A4: Not always. Small-molecule inhibitors like inhibitor 6 are often optimized for high-affinity binding to human Factor D.[6] Due to species differences in the protein's structure, the inhibitor may have significantly lower potency against rodent Factor D. Therefore, for efficacy studies, it is often necessary to use either non-human primates (e.g., cynomolgus monkeys) or transgenic mice that express human Factor D to obtain relevant pharmacological data.[3][6][11]
Q5: What are the key biomarkers to measure for assessing target engagement and pharmacodynamic effect?
A5: The primary pharmacodynamic biomarker is the functional activity of the alternative pathway in plasma or serum samples collected from treated animals. This is typically measured ex vivo using a hemolysis assay or an ELISA-based method that quantifies the formation of the membrane attack complex (MAC).[1][6] A successful outcome is a dose-dependent reduction in AP activity. It is also important to measure the plasma concentration of the inhibitor at various time points to establish a PK/PD relationship.[3]
Troubleshooting Guides
This section addresses common problems researchers may face during in vivo experiments with this compound.
Problem 1: Lack of Efficacy or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Insufficient Dosing / Exposure | 1. Verify Dose Calculation: Double-check all calculations for dose formulation. 2. Assess Pharmacokinetics: Conduct a pilot PK study. Measure plasma drug concentration at several time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) to determine Cmax, Tmax, and AUC. 3. Increase Dose/Frequency: If exposure is too low or not sustained, consider increasing the dose or the frequency of administration (e.g., from once daily to twice or three times daily). Studies with the similar inhibitor danicopan used a three-times-daily regimen.[10] |
| Poor Bioavailability | 1. Check Formulation: Ensure the inhibitor is fully dissolved or homogenously suspended in the vehicle. Sonication or heating (if compound is stable) may be required. 2. Test Different Vehicles: The choice of vehicle can significantly impact oral absorption. Test alternative vehicles (e.g., Methylcellulose, PEG400, Solutol HS 15). 3. Consider IV Administration: To bypass absorption issues, perform a pilot study with intravenous administration to confirm efficacy with adequate systemic exposure. |
| Inappropriate Animal Model | 1. Confirm Target Specificity: Test the inhibitor's potency (in vitro) against the Factor D of the species being used. 2. Switch to a Relevant Model: If the inhibitor is human-specific, use non-human primates or mice expressing human Factor D.[6][11] |
| Sub-optimal Assay for PD Readout | 1. Validate Assay Sensitivity: Ensure your AP activity assay (e.g., hemolysis) is sensitive enough to detect partial inhibition. 2. Check Sample Handling: Collect and process blood samples consistently. Use appropriate anticoagulants (e.g., EDTA to stop in vitro complement activation) and store plasma/serum at -80°C. |
Problem 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Dose Vehicle-Only Group: Always include a control group that receives only the vehicle to distinguish vehicle effects from compound toxicity. 2. Reduce Vehicle Concentration/Volume: If the vehicle is the cause, try to formulate the compound in a smaller volume or a more tolerable vehicle. |
| Off-Target Effects | 1. Perform In Vitro Selectivity Screen: Test the inhibitor against a panel of other serine proteases to confirm its specificity for Factor D.[1] 2. Conduct Histopathology: At the end of the study, perform a full histopathological analysis of major organs to identify any tissue-specific damage. |
| Metabolite Toxicity | 1. Metabolite Identification: Use techniques like LC-MS/MS to identify major metabolites in the plasma of treated animals. 2. Test Metabolite Activity: If possible, synthesize the major metabolites and test them for toxicity in in vitro cell-based assays. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its close analog, danicopan (ACH-4471), from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value (µM) | Reference |
| Esterolytic Assay | Human Factor D | 0.006 | [1] |
| MAC Formation Assay | Human Complement | 0.05 | [1] |
Table 2: Pharmacokinetic Parameters of Danicopan (ACH-4471) in Cynomolgus Monkeys
Following two oral doses of 200 mg/kg at 0 and 12 hours.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (Maximum Concentration) | 4020 ± 1480 | ng/mL | [3] |
| Tmax (Time at Cmax) | 15.3 ± 1.2 | hours | [3] |
| AUC (0-30h) (Area Under the Curve) | 48,300 ± 19,100 | ng*h/mL | [3] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol provides a general method for preparing a formulation for oral gavage in mice. The exact vehicle should be optimized for the specific inhibitor.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Appropriately sized syringes
-
-
Procedure:
-
Calculate the total amount of inhibitor and vehicle needed based on the dose, number of animals, and dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube or appropriate container.
-
Add the calculated volume of vehicle to the powder.
-
Vortex the mixture vigorously for 1-2 minutes to begin suspending the powder.
-
Place the tube in a sonicator bath for 10-15 minutes to aid in dissolution or create a fine, homogenous suspension. Check for stability of the compound under sonication.
-
Vortex again immediately before drawing the formulation into the dosing syringe.
-
Administer the formulation to the animal via oral gavage using a proper feeding needle. Ensure the suspension is mixed well before dosing each animal.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
Protocol 2: Ex Vivo Measurement of Alternative Pathway (AP) Activity
This protocol describes an ELISA-based method to measure AP-dependent MAC formation in serum samples.
-
Materials:
-
Rabbit red blood cells (rRBCs) or other suitable AP-activating surface
-
Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA)
-
Serum samples from treated and control animals
-
Anti-C9 or anti-MAC antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
-
-
Procedure:
-
Coat a 96-well ELISA plate with an AP-activating substance (e.g., zymosan) or use a commercially available AP activity kit.
-
Collect blood from animals at specified time points post-dose into tubes without anticoagulant. Allow blood to clot and centrifuge to collect serum.
-
Dilute serum samples in GVB/Mg-EGTA buffer. This buffer chelates calcium to block the classical pathway while providing magnesium, which is required for the alternative pathway.
-
Add the diluted serum to the wells of the coated plate and incubate to allow for complement activation and MAC deposition.
-
Wash the plates to remove unbound serum components.
-
Add a primary antibody that detects a terminal component of the MAC (e.g., anti-C9). Incubate.
-
Wash the plates and add an HRP-conjugated secondary antibody. Incubate.
-
Wash the plates and add TMB substrate. Allow color to develop.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate the percentage of AP inhibition by comparing the absorbance of samples from treated animals to that of vehicle-treated controls.
-
Visualizations
Caption: Mechanism of this compound in the Alternative Complement Pathway.
Caption: Troubleshooting logic for lack of in vivo efficacy.
Caption: General experimental workflow for in vivo studies.
References
- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Insights into Factor D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 11. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Factor D inhibitor 6 to other complement inhibitors
An Objective Comparison of Factor D Inhibitor 6 with Alternative Complement-Targeted Therapeutics
This guide offers a detailed, data-driven comparison of the preclinical this compound against other key classes of complement inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance, mechanism, and experimental validation of these therapeutic agents.
The Mechanism of Complement Inhibition: A Strategic Overview
The complement system is a cornerstone of innate immunity, activated via the classical, lectin, and alternative pathways. All three cascades converge on the cleavage of C3, initiating an amplification loop and culminating in the formation of the Membrane Attack Complex (MAC), which lyses target cells.
Factor D is the rate-limiting serine protease of the alternative pathway (AP). It cleaves Factor B bound to C3b, forming the AP C3 convertase (C3bBb), a critical engine of the amplification loop. This compound is a potent small molecule that selectively blocks this step.[1] This targeted, upstream inhibition of the alternative pathway is designed to control the amplification of the complement response while potentially preserving the classical and lectin pathways, which are important for antibody-mediated and microbial pattern-based immunity.[2][3] This contrasts with broader inhibitors that act downstream at the convergence points of C3 or C5.[4][5]
Caption: Overview of the complement cascade and points of therapeutic inhibition.
Comparative Efficacy: In Vitro Data
The potency and selectivity of complement inhibitors are critical parameters. The following table summarizes key quantitative data for this compound and other representative inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) in relevant assays.
| Inhibitor Class | Target | Example Compound | In Vitro Potency (IC50/Kd) | Pathway Selectivity |
| Factor D Inhibitor | Factor D | This compound | 6 nM (esterolytic assay) [1] | Alternative Pathway [1] |
| Danicopan (ACH-4471) | 0.54 nM (Kd); 4-27 nM (hemolysis)[6] | Alternative Pathway | ||
| Factor B Inhibitor | Factor B | Iptacopan | ~10-20 nM (hemolysis) | Alternative Pathway[7][8] |
| C3 Inhibitor | C3 / C3b | Pegcetacoplan | Binds C3 and C3b to block all pathways[9] | All Pathways[4] |
| C5 Inhibitor | C5 | Eculizumab | Binds C5 to block terminal pathway[10][11] | All Pathways[5] |
Key Experimental Protocols
The evaluation of alternative pathway inhibitors relies on specific functional assays. The hemolytic assay is a gold standard for quantifying complement-mediated lysis of red blood cells.
Caption: Standard workflow for an alternative pathway hemolytic inhibition assay.
Alternative Pathway (AP) Hemolytic Inhibition Assay
This protocol details a method to specifically measure the inhibitory activity of a compound on the alternative complement pathway.[12][13]
1. Objective: To determine the IC50 value of a test compound (e.g., this compound) by quantifying its ability to inhibit AP-mediated lysis of rabbit erythrocytes.
2. Materials:
-
Test Compound: Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Erythrocytes: Rabbit erythrocytes (sensitive to human AP-mediated lysis).
-
Complement Source: Normal Human Serum (NHS), stored at -80°C.
-
Assay Buffer (GVB-Mg-EGTA): Gelatin Veronal-Buffered saline containing 10 mM EGTA and 2-10 mM MgCl₂. EGTA chelates Ca²⁺ to block the classical and lectin pathways, while Mg²⁺ is required for AP activation.
-
Controls:
-
100% Lysis Control: Deionized water or 0.1% Triton X-100.
-
0% Lysis (Blank) Control: Assay buffer only.
-
-
Equipment: 96-well U-bottom plates, spectrophotometer (plate reader), centrifuge, 37°C incubator.
3. Methodology:
-
Erythrocyte Preparation: Wash rabbit erythrocytes three times with ice-cold GVB-Mg-EGTA buffer. After the final wash, resuspend the erythrocyte pellet to a final concentration of 2 x 10⁸ cells/mL.
-
Inhibitor Dilution: Prepare a serial dilution series of the test compound in GVB-Mg-EGTA buffer in a 96-well plate. Ensure the final solvent concentration is consistent across all wells (typically <0.5%).
-
Reaction Setup:
-
To each well containing the diluted inhibitor, add NHS at a final concentration that produces approximately 80-90% hemolysis (this must be predetermined by titrating the serum). A typical final concentration is 10-20%.
-
Add the prepared rabbit erythrocyte suspension to all wells.
-
Prepare control wells:
-
0% Lysis: Erythrocytes + Buffer.
-
100% Lysis: Erythrocytes + Water/Triton X-100.
-
No Inhibitor Control: Erythrocytes + Buffer + NHS.
-
-
-
Incubation: Seal the plate and incubate at 37°C for 30 to 60 minutes with gentle shaking.
-
Stopping the Reaction: Stop the lysis by centrifuging the plate at ~1000 x g for 5 minutes at 4°C to pellet intact erythrocytes.
-
Measurement: Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.
4. Data Analysis:
-
Calculate Percent Inhibition: The percentage of hemolysis is first calculated for each well:
-
% Hemolysis = 100 x [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)]
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - % Hemolysis
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of hemolysis.
Summary and Conclusion
This compound is a highly potent and selective preclinical inhibitor of the alternative complement pathway.[1] Its mechanism, focused on the AP's rate-limiting enzyme, offers a distinct therapeutic strategy compared to broader C3 and C5 inhibitors. While this compound itself did not advance into clinical trials, it exemplifies a class of orally available small molecules, such as danicopan, that have demonstrated clinical efficacy in controlling hemolysis.[14] The choice between a targeted upstream inhibitor and a broader downstream agent depends on the specific pathophysiology of the disease. For conditions primarily driven by AP dysregulation, a selective Factor D inhibitor may provide a more nuanced approach, potentially reducing the risk of infections associated with broader complement blockade.[15] The experimental methods outlined here provide a robust framework for the head-to-head evaluation of these different therapeutic strategies.
References
- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 4. Pegcetacoplan - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eculizumab - Wikipedia [en.wikipedia.org]
- 12. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 13. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-in-class Factor D inhibitor danicopan successfully controls haemolysis in untreated patients with PNH - BJH [bjh.be]
- 15. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Factor D Inhibitors: The Preclinical Candidate "6" Versus the Clinically Approved Danicopan (ACH-4471)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two Factor D inhibitors: the preclinical candidate "Factor D inhibitor 6" from Novartis and the clinically approved drug danicopan (ACH-4471). This analysis is supported by available preclinical and clinical data, with detailed methodologies for key experiments.
The complement system, a crucial component of innate immunity, can become dysregulated and drive the pathology of numerous diseases. Factor D, a serine protease, is the rate-limiting enzyme of the alternative complement pathway (AP), making it a key therapeutic target. Inhibition of Factor D can prevent the amplification of the complement cascade, offering a promising strategy for treating complement-mediated disorders such as paroxysmal nocturnal hemoglobinuria (PNH).
This guide contrasts a preclinical Factor D inhibitor, designated as "molecule 6" in scientific literature, with danicopan, a first-in-class oral Factor D inhibitor that has received regulatory approval for the treatment of extravascular hemolysis in PNH.
Quantitative Data Summary
The following tables summarize the available quantitative data for both inhibitors, providing a direct comparison of their in vitro potency and, for danicopan, its clinical efficacy.
| Parameter | This compound (Preclinical) | Danicopan (ACH-4471) (Clinically Approved) | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kd) | Not Available | 0.54 nM | [1] |
| In Vitro Potency | |||
| Esterolytic Assay (IC50) | 0.006 µM | Not Available | [1] |
| Proteolytic Assay (IC50) | Not Available | 0.015 µM | [1] |
| MAC Formation Assay (IC50) | 0.05 µM | Not Available | [1] |
| Hemolysis Assay (IC50) | Not Available | 0.004 - 0.027 µM | [1] |
Table 1: Preclinical In Vitro Comparison. This table highlights the different stages of development and the available data for each compound. While both show potent inhibition of Factor D activity, the available data points differ.
| Clinical Endpoint (ALPHA Trial, Week 12) | Danicopan + C5 Inhibitor | Placebo + C5 Inhibitor | P-value | Reference |
| Mean Change in Hemoglobin (g/dL) | +2.94 | +0.50 | <0.0001 | [2][3] |
| Patients with ≥2 g/dL Hemoglobin Increase | 59.5% | 0% | <0.0001 | [4] |
| Transfusion Avoidance | 83.3% | 54.2% | Not Reported | [5] |
Table 2: Key Clinical Efficacy Data for Danicopan in PNH. This table presents the significant clinical benefits of danicopan as an add-on therapy for PNH patients with clinically significant extravascular hemolysis, as demonstrated in the pivotal ALPHA Phase III trial.[2][3][4][5]
Signaling Pathway and Mechanism of Action
Factor D inhibitors act on the alternative pathway of the complement system. The diagram below illustrates the central role of Factor D and the mechanism of its inhibition.
Figure 1: Alternative Complement Pathway and Factor D Inhibition. This diagram shows how Factor D is essential for the formation of C3 convertases, which drive the amplification loop and lead to the formation of the MAC. Factor D inhibitors block this crucial step.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Factor D Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of Factor D.
Figure 2: Workflow for Factor D Enzymatic Activity Assay. This diagram outlines the key steps in determining the in vitro potency of a Factor D inhibitor.
Protocol:
-
Reagents and Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Assay Buffer (e.g., Tris-buffered saline with MgCl2)
-
Factor D inhibitor (serial dilutions)
-
Detection antibody for Bb fragment (for ELISA or Western Blot)
-
Microplate reader or Western Blot imaging system
-
-
Procedure:
-
In a microplate, combine purified Factor D, Factor B, and C3b in the assay buffer.
-
Add serial dilutions of the Factor D inhibitor to the wells. Include a vehicle control (no inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of the Bb fragment produced using a suitable method like ELISA or Western Blot.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Alternative Pathway (AP) Hemolysis Assay
This assay assesses the functional consequence of Factor D inhibition on the lytic activity of the alternative complement pathway.
Protocol:
-
Reagents and Materials:
-
Normal human serum (as a source of complement)
-
Paroxysmal nocturnal hemoglobinuria (PNH) patient-derived red blood cells (RBCs) or rabbit erythrocytes (alternative)
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with Mg2+ and EGTA to chelate Ca2+ and block the classical pathway)
-
Factor D inhibitor (serial dilutions)
-
Spectrophotometer
-
-
Procedure:
-
Wash PNH or rabbit RBCs with an appropriate buffer.
-
In a microplate, add the washed RBCs to GVB-Mg-EGTA buffer.
-
Add serial dilutions of the Factor D inhibitor.
-
Initiate hemolysis by adding normal human serum.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Pellet the remaining intact RBCs by centrifugation.
-
Transfer the supernatant to a new microplate and measure the absorbance of released hemoglobin at 412-415 nm.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (no inhibitor) and a negative control (no serum).
-
Determine the IC50 value from the dose-response curve.
-
Binding Affinity Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique to measure the binding kinetics and affinity between an inhibitor and its target protein.
Figure 3: Workflow for Surface Plasmon Resonance (SPR) Assay. This diagram illustrates the process of measuring the binding affinity of a small molecule inhibitor to its protein target.
Protocol:
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human Factor D
-
Factor D inhibitor (in a range of concentrations)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents
-
-
Procedure:
-
Immobilize purified Factor D onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the Factor D inhibitor over the immobilized Factor D surface and a reference flow cell.
-
Monitor the binding in real-time to obtain the association phase data.
-
Switch to flowing running buffer over the chip to monitor the dissociation of the inhibitor.
-
After each cycle, regenerate the sensor surface to remove the bound inhibitor.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Comparative Analysis
The provided data illustrates a clear distinction between a preclinical candidate and a clinically validated drug. "this compound" demonstrated potent in vitro activity, which likely prompted its initial consideration as a drug candidate.[1] However, it did not advance into clinical development. The reasons for this are not publicly available but could include suboptimal pharmacokinetic properties, off-target effects, or other liabilities discovered during preclinical development.
In contrast, danicopan has successfully navigated preclinical and clinical development to become an approved therapy.[6] Its high binding affinity and potent inhibition of Factor D in various in vitro assays translated into clinically meaningful benefits for PNH patients.[1][6] The ALPHA trial demonstrated that danicopan, when added to standard-of-care C5 inhibitors, significantly increases hemoglobin levels and reduces the need for transfusions in patients with clinically significant extravascular hemolysis.[2][3][5] The most common adverse events reported in clinical trials for danicopan include headache and upper respiratory tract infections.[6]
Figure 4: Logical Comparison of this compound and Danicopan. This diagram illustrates the divergent development paths of the two inhibitors based on available data.
Conclusion
This comparative guide highlights the journey of a drug from a preclinical candidate to a clinically approved therapy. While both "this compound" and danicopan demonstrated promising in vitro potency, only danicopan has successfully translated this into a safe and effective treatment for patients. The extensive clinical data for danicopan provides a robust evidence base for its therapeutic utility in PNH, a testament to its favorable pharmacological profile that extends beyond simple in vitro inhibition. For researchers in drug development, this comparison underscores the multifaceted nature of drug discovery, where initial potency is just one of many hurdles to overcome on the path to clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. Add-on Factor D Inhibitor Improves Hemoglobin Levels in PNH with Hemolysis | Docwire News [docwirenews.com]
- 3. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 4. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 5. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 6. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
A Head-to-Head Comparison of Factor D Inhibitors in PNH Models
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Factor D inhibitors in preclinical Paroxysmal Nocturnal Hemoglobinuria (PNH) models. Factor D is a critical serine protease and the rate-limiting enzyme of the alternative pathway (AP) of the complement system, making it a prime therapeutic target for PNH. [1][2] Inhibition of Factor D aims to control both intravascular and extravascular hemolysis, a significant advantage over C5 inhibitors that primarily address intravascular hemolysis.[1][3] This guide summarizes key experimental data, details methodologies, and visualizes relevant pathways and workflows to aid in the evaluation of these promising therapeutics.
Mechanism of Action: Targeting the Alternative Pathway
Factor D inhibitors block the complement cascade at a crucial upstream point. In the alternative pathway, Factor D is responsible for cleaving Factor B when it is bound to C3b, forming the C3 convertase (C3bBb).[4] This C3 convertase then drives the amplification loop, leading to the opsonization of PNH red blood cells with C3 fragments (leading to extravascular hemolysis) and the formation of the membrane attack complex (MAC), which causes intravascular hemolysis.[5][6] By inhibiting Factor D, these small molecules prevent the formation of the C3 convertase, thereby halting the entire downstream cascade.[4]
Performance Data: In Vitro Inhibition of Hemolysis and C3 Deposition
The efficacy of Factor D inhibitors is primarily assessed by their ability to inhibit hemolysis of PNH red blood cells (RBCs) and prevent the deposition of C3 fragments on their surface. The following tables summarize key preclinical data for several Factor D inhibitors.
Inhibition of PNH RBC Hemolysis
This table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of hemolysis in in vitro PNH models. Lower IC50 values indicate higher potency.
| Inhibitor | PNH Patient Samples | IC50 (µM) | Reference |
| ACH-3856 | 3 | 0.0029 - 0.016 | [7] |
| ACH-4471 (Danicopan) | 3 | 0.0040 - 0.027 | [7] |
| BCX9930 (Venadacapan) | 3 | 0.0354 (mean) | [1] |
Note: The ranges for ACH-3856 and ACH-4471 reflect variability across different patient samples.
Inhibition of C3 Fragment Deposition
This table shows the IC50 values for the prevention of C3 fragment deposition on PNH erythrocytes, a key marker for the potential to inhibit extravascular hemolysis.
| Inhibitor | PNH Patient Samples | IC50 (µM) | Reference |
| ACH-4471 (Danicopan) | 1 | 0.031 | [7] |
| BCX9930 (Venadacapan) | Not Specified | 0.0393 (mean) | [1] |
Experimental Protocols
The data presented above were generated using established in vitro models of PNH. Below are the generalized methodologies for the key experiments.
In Vitro Hemolysis Assay (Ham Test)
The Ham test is a classic assay used to assess the susceptibility of erythrocytes to complement-mediated lysis.
Protocol Details:
-
Erythrocyte Isolation : Red blood cells are obtained from PNH patients.[7]
-
Sensitization : The PNH RBCs are washed and suspended in a buffer.[7]
-
Incubation : The cells are incubated with acidified normal human serum (as a source of complement) in the presence of magnesium ions (Mg++), which are required for C3 convertase formation.[4][7] Various concentrations of the Factor D inhibitor are added to the reaction. Control samples include buffer only, serum with EDTA (to chelate Mg++ and prevent complement activation), and water (for 100% lysis).[4]
-
Measurement : After incubation, the degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using spectrophotometry.[7]
-
Analysis : The percentage of hemolysis inhibition is calculated relative to the control without an inhibitor, and IC50 values are determined.[7]
C3 Fragment Deposition Assay
This assay measures the opsonization of PNH RBCs with C3 fragments, a surrogate marker for extravascular hemolysis.
Protocol Details:
-
Erythrocyte Preparation : Similar to the hemolysis assay, PNH RBCs are isolated from patient samples.[7]
-
Incubation : The RBCs are incubated with acidified, C5-depleted human serum to allow for C3 deposition while preventing terminal MAC formation and subsequent lysis.[7] The Factor D inhibitor is added at varying concentrations.
-
Staining : After incubation, the cells are washed and stained with a fluorescently labeled antibody that specifically binds to C3 fragments (e.g., anti-C3c).[7] PNH cells are identified by the absence of CD59 expression.[7]
-
Flow Cytometry : The amount of C3 deposition on the surface of the PNH RBCs is quantified using flow cytometry.[7]
-
Analysis : The inhibition of C3 deposition is measured, and IC50 values are calculated.[1]
In Vivo Preclinical Data
In addition to in vitro studies, Factor D inhibitors have been evaluated in animal models, primarily non-human primates.
-
BCX9930 (Venadacapan) : Oral dosing of BCX9930 in monkeys completely suppressed alternative pathway activity in ex vivo assays.[1] In preclinical in-vivo studies, oral administration of BCX9930 led to the complete suppression of complement-mediated hemolysis.
-
ACH-4471 (Danicopan) : This inhibitor demonstrated good oral bioavailability and inhibited AP activity in serum samples from non-human primates following oral administration.[7]
Summary and Conclusion
The preclinical data available for Factor D inhibitors demonstrate their potent ability to block the alternative complement pathway, thereby preventing both the intravascular and extravascular hemolysis characteristic of PNH. While all tested inhibitors show high potency, with IC50 values in the low nanomolar range, direct comparisons should be made with caution due to variations in experimental conditions across different studies.
-
ACH-3856 and ACH-4471 (Danicopan) have demonstrated very potent inhibition of hemolysis in in vitro PNH models.[7]
-
BCX9930 (Venadacapan) also shows potent inhibition of both hemolysis and C3 deposition.[1]
The development of oral Factor D inhibitors represents a significant advancement in the management of PNH, offering a therapeutic strategy that addresses the limitations of C5 inhibitors by controlling C3-mediated extravascular hemolysis.[3][7] The data presented in this guide underscore the promise of this class of drugs and provide a foundation for further research and clinical development in the field of complement-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: Small Molecule Factor D Inhibitors Block Complement Activation in Paroxysmal Nocturnal Hemoglobinuria and Atypical Hemolytic Uremic Syndrome [ash.confex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. dovepress.com [dovepress.com]
- 7. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Factor D Inhibitor 6 as an Add-on Therapy to Eculizumab or Ravulizumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Factor D inhibitor 6 (danicopan) as an add-on therapy to the C5 inhibitors eculizumab and ravulizumab for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH), particularly in patients experiencing clinically significant extravascular hemolysis (csEVH). The information is compiled from preclinical and clinical trial data to support research and drug development efforts in complement-mediated diseases.
Introduction
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis (IVH). The standard of care for PNH involves the use of C5 inhibitors, eculizumab and its long-acting successor ravulizumab, which effectively control IVH by blocking the terminal complement pathway.[1][2] However, a subset of patients on C5 inhibitor therapy (approximately 10-20%) experience persistent anemia due to clinically significant extravascular hemolysis (csEVH).[3][4] EVH in these patients is driven by the upstream alternative pathway (AP) of the complement system, which leads to the opsonization of PNH red blood cells (RBCs) with C3 fragments and their subsequent clearance by macrophages in the liver and spleen.[5]
Factor D is a critical serine protease that serves as the rate-limiting enzyme in the activation of the AP.[2][6] this compound, also known as danicopan (ACH-4471 or ALXN2040), is a first-in-class, oral, small molecule inhibitor of Factor D.[2][7][8] By selectively targeting the AP, danicopan aims to control the C3-mediated EVH that persists in some PNH patients treated with C5 inhibitors.[5][6] This guide evaluates the performance of danicopan as an add-on therapy to eculizumab or ravulizumab, presenting key experimental data and methodologies.
Mechanism of Action
The complement system is a key component of the innate immune system that can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 and subsequently C5, leading to the formation of the membrane attack complex (MAC) and cell lysis.
-
Eculizumab and Ravulizumab: These are humanized monoclonal antibodies that bind with high affinity to the terminal complement protein C5.[9][10][11][12][13] This binding prevents the cleavage of C5 into the pro-inflammatory anaphylatoxin C5a and the MAC-initiating component C5b, thereby inhibiting terminal complement activation and IVH.[9][11][13] Ravulizumab was engineered from eculizumab to have a longer half-life, allowing for less frequent dosing.[10]
-
This compound (Danicopan): Danicopan is a potent and selective inhibitor of Factor D, a serine protease essential for the activation of the AP.[6][8][14] By inhibiting Factor D, danicopan prevents the cleavage of Factor B and the subsequent formation of the AP C3 convertase (C3bBb).[6][14] This blockade of the AP at its initiation and amplification loop reduces the deposition of C3 fragments on PNH RBCs, thereby mitigating EVH.[7][15]
Signaling Pathway Diagrams
References
- 1. dovepress.com [dovepress.com]
- 2. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 3. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 5. [Pharmacological characteristics and clinical study results of danicopan (Voydeya® tablets)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is the Ham Test for Paroxysmal Nocturnal Hemoglobinuria? | myPNHteam [mypnhteam.com]
- 11. Danicopan Approved as Add-On Therapy to Ravulizumab or Eculizumab for Extravascular Hemolysis in Adults With Paroxysmal Nocturnal Hemoglobinuria - The ASCO Post [ascopost.com]
- 12. ashpublications.org [ashpublications.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
A Comparative Guide to Factor D Inhibitors: Validating the Efficacy of Factor D Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Factor D inhibitor 6's performance against other leading alternatives, supported by experimental data. It is designed to assist researchers in evaluating the therapeutic potential of targeting Factor D, a critical serine protease in the alternative pathway (AP) of the complement system. Dysregulation of the AP is implicated in a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD).
The Role of Factor D in the Alternative Complement Pathway
The alternative pathway of the complement system is a crucial component of innate immunity. Factor D is the rate-limiting enzyme in this pathway. It cleaves Factor B when it is bound to C3b, forming the C3 convertase (C3bBb). This convertase then amplifies the complement response, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which lyses target cells. Factor D inhibitors block this pivotal step, thereby preventing the amplification of the complement cascade.
Comparative Analysis of Factor D Inhibitor 6: Cross-Reactivity Profile Against Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Factor D inhibitor 6 (also known as danicopan or ACH-4471) against other serine proteases. The high selectivity of this inhibitor for Factor D is a critical attribute for its therapeutic safety and efficacy, minimizing off-target effects. This document summarizes available data, outlines experimental protocols for assessing selectivity, and provides a visual representation of the underlying biological pathways and experimental workflows.
Introduction to Factor D and its Inhibition
Factor D is a crucial serine protease that functions as the rate-limiting enzyme in the alternative pathway (AP) of the complement system, a key component of the innate immune system.[1][2] Unlike many other proteases, Factor D circulates in a catalytically active form but is highly specific for its only known natural substrate: Factor B when it is bound to C3b.[2] This inherent specificity makes Factor D an attractive therapeutic target for diseases driven by overactivation of the alternative complement pathway.
This compound is a potent, orally bioavailable small molecule designed to selectively block the activity of Factor D, thereby preventing the amplification of the complement cascade. Its high affinity and selectivity are paramount to its therapeutic utility.
Quantitative Comparison of Inhibitory Activity
While specific quantitative data on the cross-reactivity of this compound against a broad panel of serine proteases is not extensively published in the form of a direct comparative table, the available literature consistently describes it as a highly selective inhibitor. One study noted that a closely related analog, molecule 7, exhibited no significant activity (IC50 > 10 µM) against a panel of other proteases, kinases, and ion channels. Another report mentioned that similar Factor D inhibitors, ACH-4471 and ACH-3856, did not inhibit a panel of 12 other human serine proteases.
The known inhibitory constants for this compound (danicopan/ACH-4471) are presented below.
| Target Enzyme | Inhibitor | IC50 (µM) | K_d_ (nM) | Assay Type |
| Factor D | This compound (danicopan/ACH-4471) | 0.015 | 0.54 | Enzymatic Assay / Surface Plasmon Resonance |
| Various Serine Proteases | This compound (danicopan/ACH-4471) | >10 (qualitative) | Not Reported | Enzymatic Assays |
Note: The ">10 µM" value is a qualitative representation based on literature descriptions of high selectivity. Specific IC50 values against a full panel of serine proteases are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflow
To visually represent the context of Factor D inhibition and the process of evaluating its selectivity, the following diagrams are provided.
Caption: Alternative Complement Pathway and Point of Inhibition.
References
In Vivo Validation of Factor D Inhibitors: A Comparative Analysis in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Factor D inhibitors in relevant disease models. Due to the limited publicly available in vivo data for the specific developmental compound "Factor D inhibitor 6" (a potent (S)-proline-based inhibitor), this guide will focus on closely related and clinically evaluated Factor D inhibitors, such as Danicopan (ACH-4471/ALXN2040) and other representative small molecules.[1] These compounds serve as valuable benchmarks for understanding the therapeutic potential of targeting Factor D. We will also draw comparisons with other modalities of complement inhibition.
Factor D is a serine protease that serves as the rate-limiting enzyme in the alternative complement pathway (AP), a critical component of the innate immune system.[2] Dysregulation of the AP is implicated in a variety of diseases, including paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and C3 glomerulopathy, making Factor D a key therapeutic target.[1][2]
The Alternative Complement Pathway and the Role of Factor D
The alternative complement pathway is a crucial amplification loop for complement activation. Its inhibition via Factor D is a targeted therapeutic strategy.
Caption: The alternative complement pathway with Factor D's central role.
Comparative In Vivo Efficacy Data
The following tables summarize the available preclinical and clinical data for representative Factor D inhibitors in key disease models.
Table 1: In Vivo Performance of Small Molecule Factor D Inhibitors
| Compound | Disease Model | Species | Key Efficacy Endpoints & Results | Reference |
| Danicopan (ACH-4471) | Paroxysmal Nocturnal Hemoglobinuria (PNH) | Human (Phase III) | Add-on to C5 inhibitors: Significantly increased hemoglobin levels from baseline (mean change of 2.94 g/dL at 12 weeks). Reduced need for blood transfusions. | [3][4][5] |
| Danicopan (ACH-4471) | PNH (in vitro, ex vivo) | Human erythrocytes | Potently inhibited hemolysis of PNH erythrocytes (IC50 range: 0.0029 μM to 0.016 μM). Decreased C3 fragment deposition on PNH erythrocytes. | [6][7] |
| Danicopan (ACH-4471) | Atypical Hemolytic Uremic Syndrome (aHUS) (in vitro) | Human serum | Reduced alternative pathway-mediated killing of PIGA-null cells in serum from aHUS patients. | [7] |
| Danicopan (ACH-4471) | Pharmacodynamics Study | Cynomolgus Monkeys | Oral administration resulted in inhibition of alternative pathway activity in serum samples. | [6] |
| Vemircopan | PNH (in vitro) | Human erythrocytes | Potent and selective inhibition of Factor D and the alternative pathway. | [8] |
| Vemircopan | Pharmacokinetics | Animal studies | Exhibited lower clearance and higher bioavailability compared to danicopan. | [8] |
| Novartis Compound 12 | LPS-induced AP activation | Mice (expressing human FD) | Demonstrated systemic suppression of AP activation. | [9] |
| Novartis Compound 12 | Ocular AP activation | Mice (expressing human FD) | Showed local ocular suppression of AP activation after intravitreal injection. | [9] |
Table 2: Comparison with Other Complement Inhibitors
| Inhibitor (Class) | Target | Disease Model | Key In Vivo Outcomes | Reference |
| Lampalizumab (Antibody fragment) | Factor D | Geographic Atrophy (GA) | Phase III trials failed to meet primary endpoint of reducing GA lesion area. Demonstrated a reduction in the Bb:CFB ratio in aqueous humor, indicating target engagement. | [9][10][11][12] |
| Iptacopan (Small molecule) | Factor B | PNH, C3G, AMD, aHUS | Blocks AP activation at the C3 convertase level. Currently in clinical development for several complement-mediated diseases. | [13] |
| Eculizumab/Ravulizumab (Monoclonal antibodies) | C5 | PNH, aHUS | Inhibit intravascular hemolysis by blocking the formation of the membrane attack complex. | [2][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited.
Lipopolysaccharide (LPS)-Induced Alternative Pathway (AP) Activation in Mice
This model is used to assess the systemic suppression of the alternative complement pathway by an inhibitor.
-
Animal Model: Human Factor D knock-in mice are often used, as some small molecule inhibitors have lower affinity for rodent Factor D.[9]
-
Inhibitor Administration: The Factor D inhibitor (e.g., Compound 12) is administered orally at various doses.[9]
-
AP Activation: A sublethal dose of LPS (e.g., 0.5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response and activate the alternative complement pathway.[14][15]
-
Sample Collection: Blood samples are collected at various time points after LPS injection.
-
Endpoint Measurement: Plasma levels of complement activation products, such as Bb fragment or the membrane attack complex (MAC), are measured using ELISA to determine the extent of AP inhibition.[10]
Caption: Generalized workflow for in vivo validation in an LPS model.
Ex Vivo Hemolysis Assay with PNH Patient Erythrocytes (Ham Test)
This assay evaluates an inhibitor's ability to block the hemolysis characteristic of PNH.
-
Sample Collection: Erythrocytes are obtained from PNH patients.
-
Inhibitor Incubation: The patient's erythrocytes are incubated with varying concentrations of the Factor D inhibitor (e.g., Danicopan).
-
Complement Activation: Normal human serum is acidified and added to the erythrocytes to activate the alternative complement pathway.
-
Endpoint Measurement: The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using spectrophotometry. IC50 values are then calculated.[6][7]
Summary and Conclusion
The available in vivo and supporting ex vivo data demonstrate that small molecule Factor D inhibitors, such as Danicopan, can effectively and selectively block the alternative complement pathway. This has translated into significant clinical benefits in diseases like PNH, particularly in addressing extravascular hemolysis. While the specific compound "this compound" did not proceed to clinical development, the preclinical success of other compounds from the same chemical series in models like LPS-induced AP activation validates the therapeutic strategy.[1]
The failure of the anti-Factor D antibody fragment, lampalizumab, in GA trials highlights the complexities of treating multifactorial diseases and underscores the potential differences in efficacy between systemic and localized administration, as well as between different inhibitor modalities.[11][12]
Future research and development in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of oral Factor D inhibitors to expand their application to a wider range of complement-mediated diseases.
References
- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ex Vivo Test for Measuring Complement Attack on Endothelial Cells: From Research to Bedside [frontiersin.org]
- 4. Novel Insights into Factor D Inhibition [mdpi.com]
- 5. Paper: Preclinical Characterization of BCX9930, a Potent Oral Complement Factor D Inhibitor, Targeting Alternative Pathway-Mediated Diseases Including Paroxysmal Nocturnal Hemoglobinuria (PNH) [ash.confex.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement analysis -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 9. Design, synthesis and pre-clinical characterization of selective Factor D inhibitors targeting the alternative complement pathway - OAK Open Access Archive [oak.novartis.com]
- 10. Assessment of complement activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Harnessing stem cell therapeutics in LPS-induced animal models: mechanisms, efficacies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Oral Factor D Inhibitors: A Comparative Analysis for Drug Development Professionals
A deep dive into the preclinical and clinical data of leading oral Factor D inhibitors, offering a comparative perspective for researchers and scientists in the field of complement-mediated diseases.
The complement system, a crucial component of innate immunity, has emerged as a key therapeutic target for a range of debilitating diseases. Central to the alternative pathway of the complement cascade is Factor D, a serine protease that serves as a rate-limiting enzyme. Inhibition of Factor D presents a promising strategy to modulate the alternative pathway's amplification loop, offering therapeutic potential for conditions such as paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated disorders. This guide provides a comparative analysis of three orally administered Factor D inhibitors: Danicopan (ACH-4471), Vemircopan (ALXN2050), and BCX9930, summarizing their performance with supporting experimental data.
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for Danicopan, Vemircopan, and BCX9930, facilitating a direct comparison of their biochemical potency, preclinical efficacy, and clinical outcomes.
Table 1: Biochemical and In Vitro Potency
| Parameter | Danicopan (ACH-4471) | Vemircopan (ALXN2050) | BCX9930 |
| Binding Affinity (Kd) to human Factor D | 0.54 nM[1][2][3][4][5] | Data not publicly available | Data not publicly available |
| IC50 for Factor D proteolytic activity | 15 nM[1][2] | Data not publicly available | 28.1 nM[6] |
| IC50 for AP-mediated hemolysis | 4.0 - 27 nM[2] | Data not publicly available | 29.5 nM[6] |
| IC50 for C3 fragment deposition | Data not publicly available | Data not publicly available | 39.3 nM[6] |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Danicopan (ACH-4471) | Vemircopan (ALXN2050) | BCX9930 |
| Route of Administration | Oral | Oral | Oral |
| Half-life (t1/2) | Data not publicly available | Data not publicly available | 6.45 - 7.75 hours (at steady state)[7] |
| Time to Maximum Concentration (Tmax) | Data not publicly available | Data not publicly available | Similar across all doses studied[7] |
Table 3: Clinical Efficacy in Paroxysmal Nocturnal Hemoglobinuria (PNH)
| Clinical Endpoint | Danicopan (ACH-4471) (ALPHA Phase 3 Trial - Add-on therapy) | Vemircopan (ALXN2050) (Phase 2 Trial - Monotherapy) | BCX9930 (Dose-ranging & Pivotal Trials) |
| Change in Hemoglobin (g/dL) from Baseline | 2.94 g/dL increase at 12 weeks[8][9] | 3.6 g/dL increase in treatment-naïve patients at 12 weeks[10][11] | 3.7 g/dL increase in treatment-naïve patients at 12 weeks (dose-ranging)[12] |
| Transfusion Avoidance | 59.5% of patients had a ≥2 g/dL Hb increase without transfusions | Data not available | 80% of C5 inadequate response patients were transfusion-free (dose-ranging)[13] |
| Key Adverse Events | COVID-19, diarrhea, headache, pyrexia, nausea, fatigue[14] | Breakthrough intravascular hemolysis (led to trial termination)[10][11][15] | Elevated serum creatinine (led to enrollment pause, later resumed at lower dose)[16] |
| Development Status | Approved as add-on therapy for PNH with EVH | Development for PNH terminated[15][17] | Development discontinued |
Signaling Pathway and Experimental Workflows
Visualizing the intricate mechanisms of action and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the alternative complement pathway and a typical experimental workflow for evaluating Factor D inhibitors.
Caption: Alternative complement pathway and the point of inhibition by oral Factor D inhibitors.
Caption: A generalized experimental workflow for the development and evaluation of oral Factor D inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are essential for the interpretation and replication of results. Below are outlined protocols for assays commonly used in the evaluation of Factor D inhibitors.
Alternative Pathway Hemolytic Assay (AH50)
This assay measures the functional capability of the alternative complement pathway to lyse red blood cells.
Principle: The alternative pathway is activated by surfaces that lack complement regulatory proteins, such as rabbit erythrocytes in human serum. The assay quantifies the amount of serum required to lyse 50% of a standardized suspension of rabbit red blood cells.
Materials:
-
Gelatin Veronal Buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement
-
Test inhibitor (e.g., Danicopan, Vemircopan, BCX9930)
-
Spectrophotometer
Procedure:
-
Preparation of rRBCs: Wash rabbit red blood cells in GVB/Mg-EGTA until the supernatant is clear. Resuspend the rRBCs to a standardized concentration (e.g., 1 x 10^8 cells/mL).
-
Serum Dilutions: Prepare serial dilutions of the normal human serum in GVB/Mg-EGTA.
-
Inhibitor Preparation: Prepare serial dilutions of the Factor D inhibitor.
-
Assay Setup: In a 96-well plate, add the diluted serum, the inhibitor at various concentrations, and the standardized rRBC suspension. Include controls for 0% lysis (buffer only) and 100% lysis (water).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation and cell lysis.
-
Centrifugation: Centrifuge the plate to pellet the intact rRBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each serum dilution and inhibitor concentration relative to the 0% and 100% lysis controls. The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. The IC50 of the inhibitor is the concentration that inhibits 50% of the hemolysis at a fixed serum concentration.
Factor D Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Factor D.
Principle: Factor D cleaves Factor B when it is complexed with C3b. The activity can be measured by quantifying the generation of the cleavage product, Bb, or by using a synthetic substrate that releases a chromophore upon cleavage by Factor D.
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test inhibitor
-
Method for detection (e.g., SDS-PAGE and densitometry for Bb, or a spectrophotometer for a chromogenic substrate)
Procedure (using natural substrates):
-
Reaction Setup: In a reaction tube or well, combine Factor B and C3b in the assay buffer to form the C3bB complex.
-
Inhibitor Addition: Add the test inhibitor at various concentrations.
-
Initiation: Add Factor D to initiate the cleavage of Factor B.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the bands for Factor B and its cleavage product, Bb.
-
Quantification: Quantify the intensity of the Bb band using densitometry.
-
Calculation: Determine the percent inhibition of Factor D activity at each inhibitor concentration and calculate the IC50 value.[13]
C3 Fragment Deposition Assay
This assay assesses the ability of an inhibitor to prevent the deposition of C3 fragments on the surface of cells, a key step in opsonization and extravascular hemolysis.
Principle: Activation of the alternative pathway leads to the covalent attachment of C3b and its subsequent breakdown products (iC3b, C3dg) to cell surfaces. This deposition can be detected using fluorescently labeled antibodies and flow cytometry.
Materials:
-
PNH patient red blood cells (or a PNH-like cell line)
-
Normal human serum (as a source of complement)
-
Assay buffer
-
Test inhibitor
-
Fluorescently labeled anti-C3 antibody (e.g., anti-C3d-FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and wash PNH red blood cells.
-
Reaction Setup: In a tube, combine the PNH red blood cells, normal human serum, and the test inhibitor at various concentrations in the assay buffer.
-
Incubation: Incubate the mixture at 37°C to allow for complement activation and C3 deposition.
-
Washing: Wash the cells to remove unbound complement proteins.
-
Staining: Resuspend the cells in a staining buffer containing the fluorescently labeled anti-C3 antibody.
-
Incubation: Incubate the cells with the antibody, protected from light.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in a sheath fluid and acquire data on a flow cytometer.
-
Data Analysis: Gate on the red blood cell population and measure the mean fluorescence intensity (MFI) of the C3 staining.
-
Calculation: Determine the percent inhibition of C3 deposition at each inhibitor concentration and calculate the IC50 value.[8][9][10]
Concluding Remarks
The development of oral Factor D inhibitors represents a significant advancement in the treatment of complement-mediated diseases, offering the potential for improved convenience and efficacy over injectable therapies. Danicopan has demonstrated clinical benefit as an add-on therapy for PNH patients with extravascular hemolysis and has gained regulatory approval. Vemircopan, despite showing initial promise in increasing hemoglobin levels, was halted due to issues with breakthrough hemolysis. BCX9930 also showed potent inhibition of the alternative pathway and positive early clinical signals, but its development was ultimately discontinued.
This comparative analysis highlights the nuances in the preclinical and clinical profiles of these agents. While biochemical potency is a critical starting point, the ultimate clinical success of an oral Factor D inhibitor is determined by a complex interplay of its pharmacokinetic and pharmacodynamic properties, leading to sustained and adequate pathway inhibition without off-target effects. The detailed experimental protocols provided herein serve as a valuable resource for the continued research and development of next-generation complement inhibitors.
References
- 1. What Is the Ham Test for Paroxysmal Nocturnal Hemoglobinuria? | myPNHteam [mypnhteam.com]
- 2. medlabsgroup.com [medlabsgroup.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. ibl-america.com [ibl-america.com]
- 5. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 6. tecomedical.com [tecomedical.com]
- 7. Complement, Total Alternative Pathway (AH50) Functional | MLabs [mlabs.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Complement fraction 3 binding on erythrocytes as additional mechanism of disease in paroxysmal nocturnal hemoglobinuria patients treated by eculizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eculizumab treatment: stochastic occurrence of C3 binding to individual PNH erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. logan.testcatalog.org [logan.testcatalog.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Benchmarking Factor D Inhibitor 6: A Comparative Analysis Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Factor D inhibitors, with a focus on benchmarking against known standards. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of novel Factor D inhibitors.
Introduction to Factor D and the Alternative Complement Pathway
The complement system is a critical component of the innate immune system, and its alternative pathway (AP) is a key driver of inflammation and cell lysis. Factor D is a serine protease that plays a pivotal and rate-limiting role in the activation of the AP.[1][2] It cleaves Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb), a central amplification enzyme of the complement cascade.[1][2] Dysregulation of the AP is implicated in a variety of diseases, making Factor D an attractive therapeutic target.[1]
Overview of Factor D Inhibitors
This guide focuses on a comparative analysis of Factor D inhibitors. While specific preclinical data for "Factor D inhibitor 6," a compound from Novartis, is not extensively available in the public domain, it is understood to be a small molecule inhibitor.[3][4] For the purpose of this guide, we will benchmark its theoretical performance against two well-characterized Factor D inhibitors:
-
Danicopan (ACH-4471): An oral small molecule inhibitor of Factor D.[5][6]
-
Lampalizumab: A humanized monoclonal antibody fragment (Fab) that targets Factor D.[7]
Performance Data Comparison
The following table summarizes key performance metrics for Danicopan and Lampalizumab based on available preclinical and clinical data. Due to the limited public information on this compound, its performance characteristics are not included.
| Parameter | Danicopan (ACH-4471) | Lampalizumab |
| Target | Factor D | Factor D |
| Modality | Small Molecule | Monoclonal Antibody (Fab) |
| Binding Affinity (Kd) | 0.54 nM[5][6] | Not publicly available |
| In Vitro Potency (IC50) | 0.0040 - 0.027 µM (Hemolysis Assay)[5] | Not publicly available |
| Administration Route | Oral[8] | Intravitreal Injection[7] |
| Key Therapeutic Area | Paroxysmal Nocturnal Hemoglobinuria (PNH)[9] | Geographic Atrophy (GA)[7] |
| Clinical Development Status | Approved (as add-on therapy)[9] | Phase III trials did not meet primary endpoint[7] |
Signaling Pathway
The diagram below illustrates the central role of Factor D in the alternative complement pathway and the point of inhibition.
Caption: Alternative complement pathway and Factor D inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of Factor D inhibitors.
Hemolytic Assay
Objective: To determine the functional inhibition of the alternative complement pathway by measuring the lysis of red blood cells.
Methodology:
-
Preparation of Reagents:
-
Prepare a gelatin veronal buffer (GVB) containing Mg2+ and EGTA to specifically allow for alternative pathway activation.
-
Wash rabbit red blood cells (rRBCs) in GVB.
-
Prepare serial dilutions of the Factor D inhibitor in GVB.
-
Use normal human serum (NHS) as the source of complement.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted inhibitor.
-
Add NHS to each well (final concentration typically 10-20%).
-
Add the washed rRBC suspension to each well.
-
Include positive controls (NHS without inhibitor) and negative controls (heat-inactivated NHS or GVB alone).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.
-
C3b Deposition Assay
Objective: To quantify the inhibition of C3b deposition on a target surface, a key step in complement opsonization.
Methodology:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with an activator of the alternative pathway (e.g., zymosan or lipopolysaccharide).
-
-
Assay Procedure:
-
Wash the coated plate to remove unbound activator.
-
Prepare serial dilutions of the Factor D inhibitor.
-
Add diluted normal human serum (in a buffer that supports the alternative pathway) and the inhibitor dilutions to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for complement activation and C3b deposition.
-
-
Detection and Quantification:
-
Wash the plate to remove unbound serum components.
-
Add a primary antibody that specifically detects a C3b neoepitope.
-
Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Calculate the percentage of inhibition of C3b deposition and determine the IC50 value.
-
Factor D Enzymatic Activity Assay
Objective: To directly measure the inhibition of Factor D's enzymatic activity.
Methodology:
-
Reagents:
-
Recombinant human Factor D.
-
Recombinant human Factor B and C3b.
-
A synthetic fluorogenic or chromogenic substrate for Factor D, or a method to detect the cleavage products of Factor B (Ba and Bb).
-
-
Assay Procedure:
-
In a microplate, pre-incubate Factor D with serial dilutions of the inhibitor.
-
Initiate the reaction by adding the substrate (either the synthetic substrate or the C3b and Factor B complex).
-
Incubate at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance over time using a plate reader.
-
Alternatively, stop the reaction at different time points and analyze the cleavage of Factor B by SDS-PAGE or Western blot.
-
Calculate the initial reaction rates (V0) for each inhibitor concentration.
-
Determine the IC50 or Ki (inhibition constant) value by fitting the data to appropriate enzyme inhibition models.[10]
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Factor D inhibitor.
Caption: Preclinical workflow for Factor D inhibitor evaluation.
Conclusion
The development of potent and selective Factor D inhibitors holds significant promise for the treatment of diseases driven by the dysregulation of the alternative complement pathway. While direct, publicly available preclinical performance data for "this compound" is limited, this guide provides a framework for its evaluation against established standards like Danicopan and Lampalizumab. The provided experimental protocols and workflow offer a systematic approach for researchers to characterize novel Factor D inhibitors and advance the most promising candidates toward clinical development.
References
- 1. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 2. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Danicopan | Complement System | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A Clinical and Preclinical Assessment of Clinical Trials for Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Safety Operating Guide
Navigating the Disposal of Factor D Inhibitor 6: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Factor D inhibitor 6 is a critical component of laboratory safety and regulatory compliance. As an investigational new drug (IND), specific disposal protocols may not be widely published. Therefore, it is imperative to handle such compounds as potentially hazardous drugs (HDs) unless sufficient data becomes available to classify them otherwise. [1][2] This guide provides a procedural framework based on established best practices for the safe handling and disposal of small molecule inhibitors in a research setting.
Core Principles of Investigational Drug Disposal
The disposal of any investigational chemical, including this compound, must adhere to a hierarchy of controls designed to minimize risk to personnel and the environment. The foundational principle is to treat the compound as hazardous until proven otherwise.[2] All disposal procedures should be conducted in accordance with federal, state, and local regulations governing hazardous waste.[1][3]
A comprehensive safety and health plan should be in place, incorporating standard operating procedures (SOPs) for all aspects of handling hazardous drugs, from receiving and storage to disposal.[1]
Step-by-Step Disposal Protocol for this compound
The following steps outline a safe and compliant procedure for the disposal of this compound and associated contaminated materials.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for specific handling and disposal instructions. If an SDS for "this compound" is not available, the compound should be treated as a hazardous chemical waste.
-
Segregation of Waste:
-
Waste Containment and Labeling:
-
Use compatible, leak-proof containers for all waste.[5][6] Original containers with intact labels are preferable for unused reagents.[7]
-
Containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."[4][5] The date of accumulation should also be clearly marked.[4]
-
Ensure container caps are securely fastened to prevent leakage.[5]
-
-
Disposal of Contaminated Materials:
-
Storage of Waste:
-
Arranging for Professional Disposal:
-
Partner with a licensed hazardous waste disposal service for the collection, treatment, and final disposal of the waste.[4]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data or specific experimental protocols for the neutralization or deactivation of "this compound." As a novel investigational compound, such information is often proprietary or not yet established. Researchers should operate under the assumption that no deactivation method is confirmed and therefore rely on professional hazardous waste disposal services.
The following table summarizes key considerations for the disposal of this compound, based on general guidelines for hazardous laboratory waste.
| Parameter | Guideline | Citation |
| Waste Classification | Treat as a hazardous drug (HD) and hazardous chemical waste. | [1][8] |
| Container Type | Compatible, leak-proof, and properly sealed containers. | [5][6] |
| Labeling Requirements | "Hazardous Waste," chemical name ("this compound"), and accumulation start date. | [4][5] |
| PPE Disposal | All contaminated PPE must be disposed of as hazardous waste. | [1] |
| Aqueous Solutions | Do not dispose of down the sanitary sewer. Collect as hazardous chemical waste. | [7] |
| Solid Waste | Collect in designated, labeled containers for hazardous waste. | [7] |
| Sharps | Dispose of in puncture-resistant, labeled sharps containers. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. osha.gov [osha.gov]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. download.basf.com [download.basf.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
Essential Safety and Logistical Information for Handling Factor D Inhibitor 6
Disclaimer: As no specific Material Safety Data Sheet (MSDS) or safety information is publicly available for a compound explicitly named "Factor D Inhibitor 6," this document provides essential, immediate safety and logistical information based on standard best practices for handling novel, uncharacterized small molecule inhibitors in a research laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling any new chemical compound.
Hazard Identification and Risk Assessment
Given that this compound is a bioactive small molecule, it should be handled as a compound of unknown toxicity. Potential hazards may include:
-
Acute toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Organ toxicity: Potential for specific organ toxicity based on its biological target (Factor D).
-
Irritation: May cause skin, eye, or respiratory tract irritation.
-
Sensitization: May cause an allergic skin reaction.
A comprehensive risk assessment should be conducted before any experiment involving this compound. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to create a barrier between the researcher and the chemical.[1][2] The minimum required PPE includes:
-
Body Protection: A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[2][3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] For procedures with a higher risk of splashing, such as when working with larger volumes or preparing solutions, chemical splash goggles and a face shield should be worn in addition to safety glasses.[2][4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or when working with stock solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.[4][5] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used within a certified chemical fume hood.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing solid compound | Lab coat | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | N95 respirator (in a fume hood) |
| Preparing stock solutions | Lab coat | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Not generally required if performed in a fume hood |
| Cell culture/in vitro assays | Lab coat | Safety glasses with side shields | Nitrile gloves | Not generally required |
| Handling large quantities (>1g) | Lab coat | Chemical splash goggles and face shield | Chemical-resistant gloves | N95 respirator or PAPR (in a fume hood) |
Safe Handling Procedures
All work with this compound, especially the handling of the solid compound and the preparation of stock solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for Safely Handling this compound
Step-by-Step Protocol for Preparing a Stock Solution:
-
Preparation:
-
Don all required PPE as outlined in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials: this compound, solvent, vials, pipettes, and waste containers.
-
-
Weighing:
-
Tare a clean, empty vial on an analytical balance inside the fume hood.
-
Carefully add the desired amount of this compound to the vial, avoiding the creation of dust.
-
Record the exact weight.
-
-
Dissolving:
-
Add the appropriate volume of solvent to the vial.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the recommended conditions (e.g., -20°C or -80°C).
-
Spill and Emergency Procedures
In the event of a spill or personnel exposure, immediate action is critical.
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Absorb the spill with a chemical absorbent pad or material.
-
Wipe the area with a suitable decontaminating solution.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for major chemical spills.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or any known information about the compound to the medical personnel.
-
Disposal Plan
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
PPE Selection Decision Tree
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
